molecular formula C12H23NO3 B155403 N-Boc-4-piperidineethanol CAS No. 89151-44-0

N-Boc-4-piperidineethanol

Cat. No.: B155403
CAS No.: 89151-44-0
M. Wt: 229.32 g/mol
InChI Key: YBNJZIDYXCGAPX-UHFFFAOYSA-N
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Description

N-Boc-4-piperidineethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJZIDYXCGAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357554
Record name tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-44-0
Record name tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
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Foundational & Exploratory

An In-depth Technical Guide to N-Boc-4-piperidineethanol (CAS: 89151-44-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-4-piperidineethanol, a key building block in medicinal chemistry. It details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its applications in the development of novel therapeutics, particularly as a precursor for kinase inhibitors and antiviral agents.

Core Properties

This compound, systematically named tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group.[1] This protecting group enhances its stability and allows for controlled chemical modifications, making it a valuable intermediate in multi-step organic synthesis.

Physicochemical Data
PropertyValueReference(s)
CAS Number 89151-44-0
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
Appearance Colorless to light yellow viscous liquid or solid[2]
Boiling Point 120-150 °C at 0.5 mmHg
Density 1.043 g/mL at 25 °C
Refractive Index (n20/D) 1.4730
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound involves the reduction of a suitable carboxylic acid or ester precursor. A plausible and frequently utilized approach is the reduction of N-Boc-piperidine-4-acetic acid or its corresponding ester.

Experimental Protocol: Reduction of N-Boc-piperidine-4-acetic acid

This protocol is based on established methods for the reduction of carboxylic acids to alcohols using borane complexes.

Materials:

  • N-Boc-piperidine-4-acetic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-acetic acid in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Add a solution of sodium hydroxide and stir the mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Workflow for the Synthesis of this compound:

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product N-Boc-piperidine-4-acetic acid N-Boc-piperidine-4-acetic acid Reduction Reduction N-Boc-piperidine-4-acetic acid->Reduction Extraction Extraction Reduction->Extraction 1. BH3-THF 1. BH3-THF 1. BH3-THF->Reduction 2. H2O, NaOH 2. H2O, NaOH 2. H2O, NaOH->Reduction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the hydroxyethyl side chain. The methylene protons adjacent to the hydroxyl group would likely appear as a triplet, and the protons of the piperidine ring would show complex multiplets.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring and the hydroxyethyl side chain.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the hydroxyl (-OH) group, C-H stretching vibrations, and a strong absorption for the carbonyl (C=O) of the Boc protecting group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for diverse chemical transformations.

Inhibitors of VEGF Receptor Tyrosine Kinase

This compound is utilized in the preparation of anilinoquinazoline-based inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[] These inhibitors play a critical role in anti-angiogenesis therapy for cancer by blocking the signaling pathways that lead to the formation of new blood vessels that supply tumors. The VEGF signaling cascade involves the binding of VEGF to its receptor (VEGFR), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.

VEGF Signaling Pathway:

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Activates MAPK MAPK PKC->MAPK Activates Proliferation Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival

Caption: Simplified VEGF signaling pathway.

CCR5 Receptor Antagonists

This compound also serves as a precursor for the synthesis of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, which exhibit antiviral activities, particularly against HIV.[] The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most common strains of HIV to enter host cells. By blocking this receptor, these antagonists prevent the virus from infecting immune cells. The CCR5 signaling pathway is complex and involves the binding of chemokines, leading to downstream signaling that modulates immune cell trafficking and function.

CCR5-Mediated HIV Entry and Inhibition:

G cluster_hiv HIV cluster_cell Host Cell gp120 gp120 CD4 CD4 gp120->CD4 Binds CCR5 CCR5 gp120->CCR5 Binds Fusion Fusion CD4->Fusion CCR5->Fusion Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks

Caption: CCR5 as a coreceptor for HIV entry.

Safety and Handling

This compound is classified as a combustible liquid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and eye protection. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific experimental details and analytical data, it is recommended to consult the certificates of analysis from commercial suppliers and relevant scientific literature.

References

N-Boc-4-Piperidineethanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: N-tert-butoxycarbonyl-4-piperidineethanol stands as a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its inherent structural features, combining a protected piperidine ring with a reactive primary alcohol, render it an exceptionally versatile building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of the applications of N-Boc-4-piperidineethanol in pharmaceutical research, detailing its role in the development of targeted therapies, including kinase inhibitors and receptor antagonists. The content delves into specific experimental protocols, presents quantitative data for key transformations, and visualizes complex chemical and biological pathways to furnish researchers with a thorough understanding of its synthetic utility and therapeutic potential.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast number of approved pharmaceutical agents, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The strategic incorporation of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions and allowing for controlled deprotection under specific conditions. Furthermore, the primary alcohol functionality of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse pharmacophores and the exploration of extensive chemical space.

This unique combination of features has positioned this compound as a cornerstone in the synthesis of high-value clinical candidates and approved drugs. Its application spans multiple therapeutic areas, most notably in oncology and virology, where it has been instrumental in the development of potent and selective inhibitors of key biological targets.

Key Therapeutic Targets and Applications

This compound is a crucial intermediate in the synthesis of compounds targeting a range of diseases. Two prominent examples include its use in the development of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors for cancer therapy and C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV.

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3] Inhibiting the signaling cascade initiated by VEGF binding to its receptors is a clinically validated strategy in oncology. This compound is utilized in the synthesis of anilinoquinazoline-based VEGFR inhibitors.[1] The piperidineethanol side chain is often modified and incorporated into the quinazoline scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties of the final compound.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that is used by the most common strains of HIV to enter host immune cells.[4][5] Small molecules that block the interaction between the viral gp120 envelope protein and the CCR5 co-receptor are effective antiviral agents. This compound serves as a key building block in the synthesis of complex 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. The piperidineethanol moiety is typically elaborated to introduce functionalities that enhance the antagonist's binding affinity and overall antiviral potency.

Experimental Protocols and Data

The synthetic utility of this compound is exemplified by its participation in a variety of chemical transformations. The Mitsunobu reaction is a particularly powerful method for the functionalization of its primary alcohol, allowing for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry.

Representative Experimental Protocol: Mitsunobu Reaction with Phthalimide

This protocol details the synthesis of tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate, a key intermediate for the introduction of a primary amine after deprotection.

Reaction Scheme:

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, the solution is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane.

  • The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate.

Quantitative Data for Mitsunobu Reaction

The following table summarizes typical quantitative data for the Mitsunobu reaction of this compound with phthalimide.

ParameterValueReference
Reactants
This compound1.0 eq[2]
Phthalimide1.2 eq[2]
Triphenylphosphine (PPh₃)1.2 eq[2]
Diisopropyl azodicarboxylate (DIAD)1.2 eq[2]
Reaction Conditions
SolventAnhydrous THF[2]
Temperature0 °C to Room Temperature[2]
Reaction Time12-24 hours[2]
Product tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate
Yield Quantitative[1]
Characterization Data
¹H NMR (CDCl₃, 400 MHz) Data to be obtained from specific literature sources
¹³C NMR (CDCl₃, 100 MHz) Data to be obtained from specific literature sources
Mass Spectrometry (ESI) Data to be obtained from specific literature sources

Visualizing Pathways and Workflows

Signaling Pathways

The biological targets of molecules derived from this compound are often key components of complex signaling pathways. Understanding these pathways is crucial for rational drug design.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->VEGFR Inhibition

Caption: VEGF Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of this compound.

Mitsunobu_Workflow Start Start Dissolve Dissolve Reactants (this compound, Nucleophile, PPh₃) in THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DIAD Add DIAD Dropwise Cool->Add_DIAD React Stir at Room Temperature (12-24h) Add_DIAD->React Workup Aqueous Workup (DCM, NaHCO₃, Brine) React->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: General Experimental Workflow for Mitsunobu Reaction.

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its robust and versatile nature allows for the efficient construction of complex molecular architectures that are central to the development of novel therapeutics. The ability to readily functionalize the primary alcohol, coupled with the stability and controlled reactivity afforded by the Boc-protected piperidine ring, ensures its continued and widespread application in drug discovery and development. This guide has provided a snapshot of its utility, offering both the theoretical underpinnings and practical considerations for its use in the synthesis of potent bioactive molecules. As the quest for more selective and effective drugs continues, the strategic application of such well-designed building blocks will remain paramount to success.

References

N-Boc-4-piperidineethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for N-Boc-4-piperidineethanol, a key building block in synthetic organic chemistry, often utilized in the development of pharmaceutical compounds.

Chemical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-4-piperidineethanol, is a derivative of piperidine.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses.

A summary of its key molecular identifiers and properties is presented below.

PropertyValue
Molecular Formula C12H23NO3[1][]
Molecular Weight 229.32 g/mol [1][]
CAS Number 89151-44-0[1]

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the reaction in which it is being used. As a starting material or intermediate, its application can be found in a wide range of synthetic procedures. For instance, it is used in the preparation of anilinoquinazoline VEGF receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.[] Researchers should refer to specific literature for detailed methodologies related to their target molecule.

Logical Relationships in Synthesis

The use of this compound in a synthetic route can be generalized as follows: The Boc-protected nitrogen prevents its participation in reactions while the hydroxyl group is modified or used as a point of attachment. Subsequently, the Boc group can be removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

G A This compound (Starting Material) B Reaction at the Hydroxyl Group A->B Step 1 C Boc-Protected Intermediate B->C D Deprotection (Boc Removal) C->D Step 2 E Final Product with Free Piperidine Nitrogen D->E

Caption: Generalized synthetic workflow using this compound.

References

An In-Depth Technical Guide to tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, and synthesis. Furthermore, it explores its significant applications in drug discovery, particularly its emerging role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and characterization data are provided to support researchers in their synthetic and drug development endeavors.

Chemical Structure and Properties

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 2-hydroxyethyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The Boc protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic syntheses.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate[1]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
CAS Number 118811-03-3[1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
InChI Key LTVQOFUGXMVESU-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCO[1]

Synthesis and Characterization

The most common synthetic route to tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves the reduction of the corresponding aldehyde, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis via Reduction

This protocol describes the synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate from tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the preparation of the target compound.

Characterization Data

The structural integrity of synthesized tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.08 (br s, 2H), 3.65 (t, J = 6.4 Hz, 2H), 2.68 (t, J = 12.4 Hz, 2H), 1.70 (d, J = 12.8 Hz, 2H), 1.51 (q, J = 6.4 Hz, 2H), 1.44 (s, 9H), 1.28-1.10 (m, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.0, 79.2, 60.9, 44.0 (br), 38.9, 35.6, 31.9, 28.5.
FTIR (neat) ν (cm⁻¹): 3400-3300 (br, O-H), 2975, 2925 (C-H), 1685 (C=O), 1420, 1245, 1165.
Mass Spectrometry (ESI+) m/z: 230.17 [M+H]⁺, 252.15 [M+Na]⁺.

Applications in Drug Discovery and Development

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

Role as a Versatile Linker in PROTACs

A significant and rapidly growing application of this molecule is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[2] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two ligands.[2]

The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and its derivatives are frequently employed as components of these linkers.[3][4] The piperidine ring can provide a degree of conformational constraint, while the hydroxyethyl group offers a convenient handle for further chemical elaboration to connect to either the POI-binding or E3 ligase-binding moiety.

Diagram of PROTAC Action:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 Binds Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Intermediate in the Synthesis of Bioactive Molecules

Beyond its use in PROTACs, the piperidine scaffold is a common motif in a vast number of biologically active compounds. The title compound serves as a valuable starting material for the synthesis of various piperidine-containing drugs, including but not limited to, analgesics, anti-inflammatory agents, and treatments for neurological disorders.[5] The presence of the piperidine ring is often associated with improved pharmacokinetic properties and enhanced interactions with biological targets such as neurotransmitter receptors.[5]

Safety Information

Based on available data for structurally related compounds, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate should be handled with care in a laboratory setting.

Table 3: Hazard Identification

Hazard StatementPrecautionary Statement
May be harmful if swallowed.Wash hands thoroughly after handling.
Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Disclaimer: This safety information is based on data for similar compounds and may not be fully comprehensive for the title compound. A full risk assessment should be conducted before handling.

Conclusion

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable and versatile building block in the field of drug discovery and development. Its utility as a linker in the rapidly advancing area of PROTACs highlights its importance in the creation of novel therapeutics. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use by researchers and scientists in the pharmaceutical industry and academia. As the quest for new and more effective drugs continues, the demand for such well-defined and functionalized chemical intermediates is expected to grow.

References

An In-depth Technical Guide to the Physical Properties of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-Boc-4-piperidineethanol (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate), a crucial intermediate in the synthesis of various pharmaceutical compounds. This document outlines its density and boiling point, details the experimental methodologies for their determination, and presents a visual representation of its synthetic pathway.

Core Physical Properties

This compound is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyethyl group at the 4-position. Its physical characteristics are pivotal for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage requirements.

Quantitative Data Summary

The essential physical properties of this compound are summarized in the table below for quick reference.

PropertyValueConditions
Density 1.043 g/mLat 25 °C[1]
Boiling Point 120-150 °Cat 0.5 mmHg[1]
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
Refractive Index n20/D 1.4730

Experimental Protocols

The following sections detail the standard experimental procedures for determining the density and boiling point of liquid compounds like this compound.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer (Gay-Lussac type)

  • Analytical balance

  • Thermometer

  • Water bath

  • The liquid sample (this compound)

  • Distilled water (as a reference liquid)

  • Filter paper

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₀).

  • Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water escapes through the capillary.

  • Dry the exterior of the pycnometer with filter paper and weigh it (m₁).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the sample liquid (this compound) at the same temperature.

  • Weigh the pycnometer filled with the sample liquid (m₂).

  • The density of the sample liquid (ρₛ) is calculated using the known density of water (ρᵥ) at that temperature with the following formula:

    ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵥ

Boiling Point Determination at Reduced Pressure

Since this compound has a high boiling point at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent decomposition.

Apparatus:

  • Short-path distillation apparatus or a similar setup for vacuum distillation

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum pump

  • Manometer

  • Boiling chips or a magnetic stirrer

  • The liquid sample (this compound)

Procedure:

  • Place a small volume of the liquid sample and boiling chips into the distillation flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

  • Connect the apparatus to a vacuum pump via a manometer.

  • Gradually reduce the pressure in the system to the desired value (e.g., 0.5 mmHg).

  • Begin heating the sample gently.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Logical Relationship Visualization

The following diagram illustrates a common synthetic route to this compound, starting from 4-piperidineethanol. This protection step is a fundamental transformation in organic synthesis.

G Synthesis of this compound Reactant 4-Piperidineethanol Process Boc Protection Reactant->Process Reacts with Reagent Di-tert-butyl dicarbonate (Boc)₂O + Base (e.g., Triethylamine) Reagent->Process Product This compound Process->Product Yields

Caption: Synthetic pathway for this compound.

References

The Versatile Heterocyclic Building Block: A Technical Guide to N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidineethanol, also known as tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected piperidine ring and a primary alcohol functional group, make it a versatile synthon for the creation of a diverse array of complex molecules with significant therapeutic potential. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in blockbuster drugs due to its favorable pharmacokinetic properties. The Boc protecting group offers stability during multi-step syntheses and can be readily removed under acidic conditions, while the hydroxyethyl side chain provides a convenient handle for further chemical modifications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for its use in synthetic chemistry.

PropertyValue
CAS Number 89151-44-0[1][2]
Molecular Formula C₁₂H₂₃NO₃[1][2]
Molecular Weight 229.32 g/mol [1][2]
Appearance Colorless to light yellow oil or solid
Boiling Point 120-150 °C at 0.5 mmHg[1]
Density 1.043 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4730[1]
Synonyms tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, N-(tert-Butoxycarbonyl)-4-piperidineethanol
InChI Key YBNJZIDYXCGAPX-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1CCC(CCO)CC1[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding carboxylic acid or ester derivative. A common and efficient method involves the reduction of ethyl 1-Boc-piperidine-4-acetate.

Experimental Protocol: Reduction of Ethyl 1-Boc-piperidine-4-acetate

This protocol outlines the reduction of the ester functionality of ethyl 1-Boc-piperidine-4-acetate to the primary alcohol of this compound using a suitable reducing agent such as lithium borohydride or borane-tetrahydrofuran complex.

Materials:

  • Ethyl 1-Boc-piperidine-4-acetate

  • Lithium borohydride (LiBH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system with silica gel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1-Boc-piperidine-4-acetate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium borohydride (2.0-3.0 equivalents) in THF or a 1M solution of borane-tetrahydrofuran complex (2.0-3.0 equivalents) to the stirred solution of the ester.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Work-up: Add saturated aqueous sodium bicarbonate solution to the mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Two notable examples are its use in the preparation of anilinoquinazoline-based Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors and 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists.[]

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels (angiogenesis). In cancer, tumors exploit this process to secure a blood supply for their growth and metastasis. VEGF receptor tyrosine kinase inhibitors block the signaling cascade initiated by VEGF, thereby inhibiting tumor angiogenesis and growth.

The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Anilinoquinazoline-based inhibitors, synthesized using this compound, act as ATP-competitive inhibitors at the tyrosine kinase domain of VEGFR2, thus blocking the entire downstream signaling cascade.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK/ERK PKC->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Anilinoquinazoline Inhibitor (derived from this compound) Inhibitor->VEGFR2

Caption: VEGF Signaling Pathway and Site of Inhibition.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of the Human Immunodeficiency Virus (HIV) to enter host immune cells, such as T-cells. CCR5 receptor antagonists are a class of antiretroviral drugs that block this entry process, thereby preventing viral replication.

The HIV entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a T-cell. This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor. This second binding event triggers a further conformational change in another viral protein, gp41, which mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, synthesized from this compound, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes a conformation of the receptor that is unable to interact with gp120, thus blocking viral entry.

HIV_Entry_Pathway cluster_virus HIV Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 2. Binds gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 4. Mediates CCR5->gp41 3. Activates Antagonist CCR5 Antagonist (derived from this compound) Antagonist->CCR5 Inhibits gp120 binding

References

Methodological & Application

Application Notes and Protocols for the O-Alkylation of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (N-Boc-4-piperidineethanol), a valuable building block in medicinal chemistry. The described method is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a primary alcohol. The selective O-alkylation of the hydroxyl group allows for the introduction of a wide variety of substituents, enabling the synthesis of diverse chemical libraries for drug discovery programs. This protocol details a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a strong base.

Reaction Principle

The O-alkylation of this compound proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1][2] In the first step, a strong base is used to deprotonate the primary alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.[2][3][4] The use of a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is generally preferred to facilitate the SN2 reaction.[5]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is typically accompanied by the evolution of hydrogen gas.

  • Addition of Alkylating Agent: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkyl halides.

EntryAlkyl Halide (R-X)Base (eq)SolventTime (h)Yield (%)
1Methyl IodideNaH (1.2)THF485
2Ethyl BromideNaH (1.2)THF682
3Benzyl BromideNaH (1.2)DMF390

Mandatory Visualizations

O_Alkylation_Workflow Experimental Workflow for O-Alkylation start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool_deprotonate Cool to 0 °C and add NaH dissolve->cool_deprotonate stir Stir at 0 °C then RT cool_deprotonate->stir add_alkyl_halide Cool to 0 °C and add Alkyl Halide stir->add_alkyl_halide react Stir at RT and monitor by TLC add_alkyl_halide->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with EtOAc, wash with H2O and brine quench->extract dry_concentrate Dry over Na2SO4 and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product O-Alkylated Product purify->end_product

Caption: Experimental workflow for the O-alkylation of this compound.

Signaling_Pathway Reaction Mechanism: Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol This compound (R-OH) Alkoxide Alkoxide Intermediate (R-O- Na+) Alcohol->Alkoxide + NaH Base Sodium Hydride (NaH) H2 H2 gas Alkoxide_2 Alkoxide Intermediate Alkoxide->Alkoxide_2 Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) Product O-Alkylated Product (R-O-R') Salt Sodium Halide (NaX) Alkoxide_2->Product + R'-X

Caption: Mechanism of the Williamson ether synthesis for O-alkylation.

References

Application Notes and Protocols for the Use of N-Boc-4-piperidineethanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-4-piperidineethanol in solid-phase peptide synthesis (SPPS). The incorporation of this building block introduces a piperidine-ethanol moiety at the C-terminus of a peptide, a structural motif of significant interest in medicinal chemistry for its potential to enhance pharmacological properties. These protocols are intended to be a comprehensive guide for researchers aiming to synthesize peptides with modified C-termini, offering a strategic approach to developing novel peptidomimetics and therapeutic peptides.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a primary hydroxyl group. In peptide synthesis, it serves as a valuable building block for introducing a conformationally constrained, yet flexible, C-terminal modification. The piperidine scaffold is a common feature in many approved drugs, recognized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability and receptor interaction.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard peptide synthesis strategies, allowing for controlled, stepwise assembly of the peptide chain.[2][3]

The primary application of this compound in this context is the generation of peptide alcohols, where the C-terminal carboxylic acid is replaced by a hydroxyethyl-piperidine group. This modification can significantly alter the peptide's polarity, hydrogen bonding capacity, and overall three-dimensional structure, potentially leading to enhanced biological activity and improved drug-like properties.

Core Applications

The incorporation of an this compound moiety at the C-terminus of a peptide can serve several strategic purposes in drug design and development:

  • Enhanced Metabolic Stability: The modification of the C-terminal carboxyl group can block recognition by carboxypeptidases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Improved Pharmacokinetic Profile: The piperidine ring can influence the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Constraint: The rigid piperidine ring can reduce the conformational flexibility of the peptide's C-terminus, which may pre-organize the peptide into a bioactive conformation for enhanced receptor binding and selectivity.[1]

  • Scaffold for Further Derivatization: The piperidine nitrogen, after Boc-deprotection, can serve as a handle for further chemical modifications, allowing for the creation of more complex and diverse peptide structures.

Data Presentation: Expected Performance in SPPS

While specific yields are highly dependent on the peptide sequence and coupling efficiency, the following table provides representative data for the synthesis of a model decapeptide with a C-terminal piperidine-ethanol modification.

ParameterExpected OutcomeNotes
Resin Loading Efficiency 70-90%The efficiency of attaching this compound to the resin is crucial for the overall yield.
Average Coupling Yield per Cycle >98%Monitored by Kaiser test or other in-process controls. Difficult couplings may require double coupling or alternative activators.[4]
Crude Peptide Purity (by HPLC) 50-80%Highly sequence-dependent. Aggregation-prone sequences may result in lower purity.
Final Yield after Purification 15-40%Based on the initial resin loading.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide with a C-terminal piperidine-ethanol modification using Fmoc/tBu chemistry.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of this compound onto a 2-chlorotrityl chloride resin, which is suitable for the synthesis of C-terminally modified peptides and protected peptide fragments.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g)

  • This compound (CAS: 89151-44-0)[5][6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq, 2.0 mmol, 458.6 mg) in anhydrous DCM (5 mL).

  • Resin Activation and Coupling: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 eq, 4.0 mmol, 0.7 mL).

  • Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by a colorimetric test after cleaving a small sample.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for elongating the peptide chain on the this compound-loaded resin.

Materials and Reagents:

  • This compound-loaded resin

  • Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Boc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 min).

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive, recoupling may be necessary.

  • Washing: After complete coupling, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials and Reagents:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

  • Agitation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage_purification Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Swelling Swell Resin in DCM Resin->Swelling Loading Load N-Boc-4- piperidineethanol Swelling->Loading Capping Cap Unreacted Sites Loading->Capping Washing_Drying Wash and Dry Resin Capping->Washing_Drying Boc_Deprotection Boc Deprotection (TFA/DCM) Washing_Drying->Boc_Deprotection Neutralization Neutralization (DIPEA) Boc_Deprotection->Neutralization Coupling Fmoc-Amino Acid Coupling (HBTU/HOBt) Neutralization->Coupling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Fmoc_Deprotection Fmoc_Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Fmoc_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS/MALDI-TOF Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Synthesis of a C-terminally Modified Peptide.

Logical_Relationships cluster_properties Structural Features cluster_applications Applications in Peptide Synthesis NBoc This compound Boc_Group Boc Protecting Group NBoc->Boc_Group Piperidine Piperidine Scaffold NBoc->Piperidine Hydroxyl Primary Hydroxyl Group NBoc->Hydroxyl C_Terminal_Mod C-Terminal Modification Boc_Group->C_Terminal_Mod Enables stepwise synthesis Conf_Const Conformational Constraint Piperidine->Conf_Const PK_Mod Modulated Pharmacokinetics Piperidine->PK_Mod Hydroxyl->C_Terminal_Mod Attachment point to resin Met_Stab Increased Metabolic Stability C_Terminal_Mod->Met_Stab

Caption: Logical Relationships of this compound in Peptide Synthesis.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a robust method for introducing a C-terminal piperidine-ethanol moiety. This modification can impart desirable drug-like properties to peptide candidates, including enhanced metabolic stability and conformational definition. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of such modified peptides. Researchers are encouraged to optimize reaction conditions based on the specific peptide sequence to achieve high-purity final products for applications in drug discovery and chemical biology.

References

Application Notes: N-Boc-4-piperidineethanol as a Versatile Linker Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

N-Boc-4-piperidineethanol is a valuable building block for the synthesis of PROTAC linkers. The piperidine moiety introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This conformational constraint can lead to enhanced degradation potency. Furthermore, the nitrogen atom in the piperidine ring can improve solubility and other pharmacokinetic properties. The Boc-protected ethanol group provides a convenient handle for sequential and controlled conjugation to either the POI ligand or the E3 ligase ligand.

These application notes provide detailed protocols and data on the use of this compound in the synthesis of potent protein degraders.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Data Presentation: Performance of PROTACs with Piperidine-Containing Linkers

While specific data for PROTACs derived directly from this compound is not extensively published, the following table presents representative data from PROTACs featuring piperidine-based linkers, demonstrating their efficacy in targeted protein degradation.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
ARD-69 (Rigid piperidine/piperazine-like)Androgen ReceptorUndisclosed0.86>95LNCaP
ARD-69 (Rigid piperidine/piperazine-like)Androgen ReceptorUndisclosed<1>95VCaP
PARP1 degrader-30 (HY-168722) (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker building block typically follows a multi-step sequence. The following protocols outline a general workflow.

PROTAC_Synthesis_Workflow arrow arrow start This compound step1 Step 1: Functionalization of the Hydroxyl Group (e.g., Mesylation or Tosylation) start->step1 step2 Step 2: Nucleophilic Substitution (e.g., with an amine-containing POI or E3 ligand) step1->step2 step3 Step 3: Boc Deprotection (Acid-mediated) step2->step3 step4 Step 4: Amide Coupling with the Second Ligand step3->step4 end Final PROTAC step4->end

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 1: Synthesis of a PROTAC with a Piperidine-based Linker

This protocol describes a representative synthesis of a PROTAC where this compound is first coupled to a POI ligand, followed by deprotection and coupling to an E3 ligase ligand.

Step 1a: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mesylated intermediate.

Step 1b: Coupling of the Mesylated Linker to an Amine-containing POI Ligand

  • Dissolve the amine-containing POI ligand (1.0 eq) and the mesylated this compound intermediate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected POI-linker conjugate.

Step 1c: Boc Deprotection

  • Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine TFA salt is often used directly in the next step.

Step 1d: Amide Coupling with the E3 Ligase Ligand

  • In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected POI-linker amine TFA salt (1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation Assessment

Western blotting is a standard method to quantify the degradation of a target protein.

Materials:

  • Cell line of interest

  • PROTAC stock solution (e.g., in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of PROTACs. The incorporation of the piperidine moiety can impart favorable physicochemical and pharmacokinetic properties, such as increased rigidity and improved solubility, which are crucial for the development of potent and effective protein degraders. The straightforward and adaptable synthetic protocols outlined in these notes provide a solid foundation for researchers to design and synthesize novel PROTACs for a wide range of therapeutic targets.

Application Notes and Protocols for Coupling Reactions of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical coupling of N-Boc-4-piperidineethanol, a valuable building block in pharmaceutical and medicinal chemistry. The focus is on common and versatile coupling reactions, including the Mitsunobu reaction for forming ethers, esters, and other C-O and C-N bonds, Williamson ether synthesis for the formation of ethers, and esterification reactions.

Introduction

This compound is a bifunctional molecule featuring a protected secondary amine within a piperidine ring and a primary hydroxyl group. This structure makes it an ideal scaffold for introducing the piperidine moiety into target molecules, a common strategy in drug design to enhance solubility, metabolic stability, and target affinity. The primary hydroxyl group serves as a convenient handle for various coupling reactions. This document outlines reliable protocols for key transformations of this hydroxyl group.

Key Coupling Reactions and Protocols

The following sections detail the reaction conditions for three major classes of coupling reactions involving the hydroxyl group of this compound.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols into a variety of functional groups, such as esters and ethers, with inversion of stereochemistry.[1][2] The reaction proceeds via a redox-condensation mechanism using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

General Reaction Scheme:

Typical Nucleophiles for this compound:

  • Phenols (for aryl ether formation)

  • Carboxylic acids (for ester formation)

  • Imides (e.g., phthalimide, for protected amine introduction)[3]

Data Summary for Mitsunobu Reactions:

While specific data for this compound is limited in the literature, the following table provides representative conditions based on general Mitsunobu protocols and reactions with similar primary alcohols.

Nucleophile (Example)ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolPPh₃, DIADTHF0 to RT12-2470-90[3]
4-Nitrobenzoic AcidPPh₃, DEADTHF0 to RT2-565-75[4]
PhthalimidePPh₃, DEADTHF0 to RT12-2480-95[3]

Experimental Protocol: Mitsunobu Etherification with Phenol

This protocol describes the coupling of this compound with a generic phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the phenol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD dropwise to the cooled and stirred solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel to obtain the desired ether product.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide.[5] For a primary alcohol like this compound, this typically involves deprotonation with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution on an alkyl halide.

General Reaction Scheme:

Data Summary for Williamson Ether Synthesis:

Alkylating Agent (Example)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideNaHTHF/DMF0 to RT4-12> 80
Ethyl IodideNaHTHF0 to RT4-12> 80
Methyl IodideK₂CO₃Acetone/DMFRT to 606-1870-90

Experimental Protocol: Williamson Ether Synthesis with Benzyl Bromide

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Esterification Reactions

Esterification of this compound can be achieved through several methods, including reaction with acyl chlorides or anhydrides, or by coupling with carboxylic acids using a coupling agent.

Data Summary for Esterification Reactions:

Coupling PartnerReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridine, DMAP (cat.)Dichloromethane (DCM)0 to RT2-6> 90
Benzoic AcidDCC, DMAP (cat.)Dichloromethane (DCM)0 to RT12-2480-95
Substituted Benzoic AcidH₂SO₄ (cat.)Toluene (with Dean-Stark)Reflux4-1270-85

Experimental Protocol: Steglich Esterification with Benzoic Acid

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Coupling Reaction Selection

G Decision-Making for this compound Coupling start Desired Product? ester Ester start->ester Esterification ether Ether start->ether Etherification other Other (e.g., protected amine) start->other Other Coupling ester_partner Carboxylic Acid Available? ester->ester_partner ether_partner Coupling Partner? ether->ether_partner other_partner Nucleophile? other->other_partner steglich Steglich Esterification (DCC/DMAP) ester_partner->steglich Yes acyl_halide Acyl Halide/Anhydride Esterification ester_partner->acyl_halide No (use corresponding acyl halide/anhydride) williamson Williamson Ether Synthesis ether_partner->williamson Alkyl Halide mitsunobu_ether Mitsunobu Reaction ether_partner->mitsunobu_ether Phenol mitsunobu_other Mitsunobu Reaction other_partner->mitsunobu_other e.g., Imide

Caption: Decision tree for selecting a coupling reaction with this compound.

General Experimental Workflow for Mitsunobu Reaction

G General Experimental Workflow for Mitsunobu Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve this compound, nucleophile, and PPh3 in anhydrous THF cool Cool to 0 °C dissolve->cool add_reagent Add DEAD or DIAD dropwise cool->add_reagent stir Stir at room temperature add_reagent->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by column chromatography concentrate->purify

Caption: A typical experimental workflow for the Mitsunobu reaction.

References

Application Notes: Methods for the Deprotection of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis due to its stability under a variety of non-acidic conditions and its straightforward removal.[1][2] N-Boc-4-piperidineethanol is a valuable building block in medicinal chemistry, and its deprotection to yield 4-piperidineethanol is a crucial step in the synthesis of numerous active pharmaceutical ingredients.[]

This document provides a detailed overview of common and alternative methods for the deprotection of the Boc group from this compound. It includes detailed experimental protocols, a comparative data summary, and troubleshooting guidelines to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most frequently accomplished under acidic conditions.[2] The mechanism involves a three-step process:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid intermediate readily decomposes, releasing carbon dioxide gas and the free amine, which is subsequently protonated by the acid to form an ammonium salt.[2]

The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene gas.[4]

G cluster_mech Acid-Catalyzed Deprotection Mechanism boc_amine This compound protonated Protonated Intermediate boc_amine->protonated + H⁺ carbamic_acid Carbamic Acid protonated->carbamic_acid Fragmentation tbutyl_cation tert-Butyl Cation amine_salt 4-Piperidineethanol Salt carbamic_acid->amine_salt Decarboxylation - CO₂ co2 CO₂ isobutylene Isobutylene tbutyl_cation->isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Summary of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other acid-sensitive functional groups, desired reaction time, and environmental considerations.[5][6] The following table summarizes various methods for the deprotection of this compound.

Method/ReagentTypical Solvent(s)Temp.TimeYield/EfficiencyKey Remarks
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0°C to RT1 - 4 hHigh to QuantitativeHighly effective but corrosive. Can cleave other acid-labile groups.[1][7]
Hydrochloric Acid (HCl) 1,4-Dioxane, Methanol, Ethyl AcetateRT1 - 12 hHigh to QuantitativePotent reagent; product often precipitates as the HCl salt, simplifying isolation.[6][8]
p-Toluenesulfonic Acid (pTSA) Dioxane, Methanol, TolueneRT to 40°C2 - 12 hGood to HighMilder, non-volatile acid. A greener alternative to TFA.[9][10]
Lewis Acids (e.g., ZnBr₂, TMSI) Dichloromethane (DCM)RTOvernightGood to HighNon-protic conditions, useful for substrates with acid-sensitive protic groups.[1][6]
Thermal (Boiling Water) Water100°C (Reflux)10 min - 2 hQuantitative"Green" and catalyst-free method suitable for thermally stable compounds.[5][11][12]
Oxalyl Chloride / Methanol MethanolRT1 - 4 h>70%Mild, non-acidic conditions suitable for highly sensitive substrates.[5][6]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly efficient method for Boc deprotection.[7][13]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo).

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-piperidineethanol.[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and often results in the precipitation of the product as its hydrochloride salt, which can be easily isolated.[6][8]

Materials:

  • This compound

  • 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether (for precipitation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base conversion)

  • DCM (for extraction)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane.

  • Add the 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[7]

  • Stir the mixture for 1-4 hours. The product, 4-piperidineethanol hydrochloride, will often precipitate as a white solid.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solid can be collected by filtration and washed with diethyl ether.[6]

  • Alternatively, the solvent can be removed under reduced pressure.

  • To obtain the free base: Suspend the resulting hydrochloride salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, extract the aqueous layer with DCM (2x), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.[7]

Protocol 3: "Green" Thermal Deprotection in Boiling Water

This protocol offers an environmentally friendly, acid-free alternative for Boc deprotection.[5][12]

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Suspend this compound in deionized water (approx. 20 mL per mmol) in a round-bottom flask.[11]

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Maintain reflux for 10 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-piperidineethanol, is water-soluble. The water can be removed under reduced pressure, though this may require lyophilization or high-vacuum distillation due to the high boiling point of the product. Alternatively, the aqueous solution can be saturated with NaCl and extracted with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

Visualized Workflows and Decision Making

G start Dissolve this compound in appropriate solvent add_acid Add Acidic Reagent (e.g., TFA or HCl solution) start->add_acid stir Stir at RT or 0°C to RT (Monitor by TLC/LC-MS) add_acid->stir quench Reaction Work-up: Neutralize with Base (e.g., NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate Organic Layers extract->dry product Isolate Pure 4-Piperidineethanol dry->product

Caption: General workflow for acidic Boc deprotection.

G start Start: Select Deprotection Method q1 Are other acid-sensitive groups present? start->q1 strong_acid Use Strong Acid: TFA/DCM or HCl/Dioxane q1->strong_acid No non_acidic Use Non-Acidic Method: Thermal (Water) or Lewis Acid q1->non_acidic Yes q2 Is a 'green' method preferred? mild_acid Consider Milder Acid: pTSA q2->mild_acid No thermal Use Thermal Deprotection in Boiling Water q2->thermal Yes non_acidic->q2

Caption: Decision tree for selecting a Boc deprotection method.

Troubleshooting and Considerations

  • Monitoring Reaction Progress: The deprotected amine is significantly more polar than its Boc-protected precursor.[6] Progress can be easily monitored by TLC, where the product will have a lower Rf value. Staining with ninhydrin can help visualize the amine product as a distinct spot.[6]

  • Side Reactions: The primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[4] This is more common with electron-rich aromatic rings or sulfur-containing groups. Using scavengers like triisopropylsilane (TIS) or anisole can mitigate this issue, particularly in peptide synthesis.

  • Incomplete Reaction: If the reaction is sluggish, consider increasing the equivalents of acid, extending the reaction time, or gently warming the mixture. A stronger acid system, such as HCl in dioxane, may be more effective than TFA in DCM for stubborn substrates.[6]

  • Work-up: Ensure complete neutralization of the acid during work-up to avoid loss of the amine product as a water-soluble salt. The product, 4-piperidineethanol, has some water solubility, so extraction should be performed thoroughly.

  • Solvent Choice: While DCM and 1,4-dioxane are common, greener solvent alternatives like 2-MeTHF or ethyl acetate should be considered where feasible to minimize environmental impact.[14]

References

Application Notes and Protocols for the Analytical Characterization of N-Boc-4-piperidineethanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidineethanol is a valuable bifunctional building block in medicinal chemistry and drug discovery, incorporating a protected piperidine ring and a primary alcohol. The N-Boc (tert-butyloxycarbonyl) protecting group is widely utilized for its stability under various reaction conditions and its facile removal under acidic conditions. Accurate analytical characterization is crucial to confirm the identity, purity, and structure of this intermediate for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the comprehensive structural elucidation of organic molecules. This document provides detailed protocols and data for the analytical characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure

The structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

Molecular structure of this compound with atom numbering for NMR assignments.

Figure 1. Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
13.65t2H6.5
21.52q2H6.5
41.50 - 1.65m1H-
5, 91.70 - 1.85m2H-
6, 81.05 - 1.20m2H-
74.05 - 4.20m2H-
102.65 - 2.80m2H-
131.45s9H-
OHVariablebr s1H-

m = multiplet, t = triplet, q = quartet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
Atom NumberChemical Shift (δ, ppm)
160.8
238.5
436.2
5, 932.0
6, 844.0
11154.9
1279.5
1328.5

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow

The following diagram illustrates the workflow for the analytical characterization of this compound by NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr Acquire 1H NMR Spectrum transfer->h_nmr c_nmr Acquire 13C NMR Spectrum transfer->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate 1H Signals calibrate->integrate 1H NMR assign Assign Signals calibrate->assign integrate->assign report Generate Report assign->report

Caption: Workflow for NMR characterization.

Structural Confirmation

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the this compound structure. The characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm in ¹H and signals at ~79.5 and ~28.5 ppm in ¹³C) confirm the presence of the Boc protecting group. The chemical shifts and multiplicities of the piperidine ring protons and carbons, along with the signals for the ethanol side chain, will be consistent with the proposed structure. For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion

NMR spectroscopy is an indispensable tool for the analytical characterization of this compound. The provided protocols and predicted spectral data serve as a comprehensive guide for researchers and scientists to verify the identity and purity of this important synthetic intermediate, ensuring its quality for subsequent applications in drug development and chemical synthesis.

Application Note: HPLC Purity Analysis of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-4-piperidineethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such non-volatile organic compounds. This document provides a detailed protocol for the purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1][2]

Experimental Protocol

Materials and Reagents
  • Sample: this compound (CAS: 89151-44-0)[3]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)[2][4][5]

  • Equipment:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2][6]

    • Analytical balance

    • Volumetric flasks (10 mL)

    • Pipettes

    • Syringes and syringe filters (0.45 µm)

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the analysis. These may require optimization for specific instruments.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at a suitable composition (e.g., 95:5 A:B), ramp to a higher organic content, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.[1][2]

    • Transfer the sample to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a concentration of approximately 1 mg/mL.[1][2]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Run the analysis using the specified gradient program.

  • After the run, ensure the column is washed and stored in an appropriate solvent (e.g., a high percentage of organic solvent).

Data Analysis

The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mix & Degas) equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Troubleshooting & Optimization

preventing byproduct formation in reactions with N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent byproduct formation in common reactions involving N-Boc-4-piperidineethanol.

General Troubleshooting Workflow

Before diving into specific reaction issues, a systematic approach can often resolve unexpected outcomes. The following workflow outlines a general strategy for troubleshooting byproduct formation.

G cluster_0 Troubleshooting Workflow Start Unexpected Byproduct Detected TLC 1. Verify Purity of Starting Materials (TLC, NMR) Start->TLC Begin Analysis Reagents 2. Check Reagent Quality (Age, Storage, Purity) TLC->Reagents Optimize 6. Optimize Protocol (Consult Literature, Modify Conditions) TLC->Optimize Impure SM Conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) Reagents->Conditions Reagents->Optimize Degraded Reagent Solvent 4. Ensure Solvent is Anhydrous/Appropriate Grade Conditions->Solvent Conditions->Optimize Suboptimal Parameters Identify 5. Characterize Byproduct (NMR, MS) Solvent->Identify Solvent->Optimize Wet/Wrong Solvent Identify->Optimize Cause Identified End Desired Product Isolated Optimize->End Successful Optimization

Caption: General workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Category 1: Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a valuable intermediate. However, this transformation is often plagued by side reactions.

Q1: I'm trying to oxidize this compound to the aldehyde, but I'm getting low yields and multiple spots on my TLC. What's going wrong?

A1: The most common issues are over-oxidation to the carboxylic acid or formation of side products from harsh reaction conditions. The choice of oxidizing agent and careful control of temperature are critical. The Swern oxidation is a reliable, high-yield method, but it requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.[1][2] An alternative is using Dess-Martin Periodinane (DMP), which works at room temperature and offers an easy workup.[1]

Q2: What is the most common byproduct in a Swern oxidation, and how can I avoid it?

A2: Besides incomplete reaction, a key byproduct is the formation of a mixed thioacetal (R-CH(SMe)₂). This typically occurs if the reaction temperature is not kept sufficiently low (below -60 °C) or if the triethylamine base is added before the alcohol has fully reacted with the activated DMSO complex.[3][4] Always ensure your cold bath is stable and add reagents in the correct order.[4]

Q3: Are there greener or more scalable alternatives to Swern or DMP oxidations?

A3: Yes, a TEMPO-bleach (NaOCl) oxidation is a good option. It is catalytic, uses inexpensive reagents, and the byproducts are environmentally benign.[1] However, it can be substrate-dependent, and careful control of the pH and temperature (0 °C) is necessary to avoid chlorinated byproducts.[1]

Comparison of Common Oxidation Methods
Oxidation MethodTypical YieldPurityKey AdvantagesKey Disadvantages
Swern Oxidation >95%>98%High yield, reliable for many substrates.[1]Requires cryogenic temperatures (-78 °C), produces strong odor.[1][3]
DMP Oxidation 90-95%>97%Mild, room temperature conditions, easy workup.[1]Reagent is expensive and potentially explosive.[1]
TEMPO/Bleach 85-95%>95%Catalytic, inexpensive, environmentally benign.[1]Can be substrate-dependent, potential for halogenated byproducts.[1]
Category 2: Activating the Hydroxyl Group (Tosylates/Mesylates)

Converting the primary alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), is a common strategy for subsequent nucleophilic substitution reactions.[5]

Q1: When I try to form the tosylate of this compound using tosyl chloride (TsCl) and triethylamine (TEA), I isolate the corresponding alkyl chloride instead of the tosylate. Why?

A1: This is a known side reaction, especially for alcohols that can form stabilized carbocations (like benzylic alcohols) or when nucleophilic chloride ions are present.[6] The triethylamine reacts with HCl generated during the reaction to form triethylammonium hydrochloride. The chloride ion can then displace the newly formed tosylate group in an Sₙ2 reaction.[6] To minimize this, use a non-nucleophilic base like pyridine and ensure anhydrous conditions. The reaction should be run at a low temperature (e.g., 0 °C) to control the reaction rate.[7]

Q2: I'm concerned about elimination byproducts after forming a mesylate or tosylate. How can I prevent this?

A2: β-hydride elimination is a competing reaction, especially when using a strong, sterically hindered base for a subsequent substitution. To favor substitution over elimination, you can:

  • Use a less hindered base if possible.

  • Employ a highly nucleophilic, but less basic, reagent for the substitution step.

  • Run the reaction at the lowest feasible temperature.[8]

Category 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol or for introducing various nucleophiles.[9] However, it involves several reagents and can be difficult to optimize.

Q1: My Mitsunobu reaction on this compound is not going to completion, and purification is difficult. What are the common pitfalls?

A1: Incomplete conversion in Mitsunobu reactions can be due to several factors:

  • Reagent Quality: The phosphine (e.g., PPh₃) can oxidize over time, and the azodicarboxylate (DEAD or DIAD) can decompose. Use fresh or purified reagents.[10]

  • pKa of Nucleophile: The reaction works best for nucleophiles with a pKa less than 13. If your nucleophile is not acidic enough, it won't be deprotonated effectively.[11]

  • Order of Addition: The standard protocol involves mixing the alcohol, nucleophile, and PPh₃, then adding the azodicarboxylate (DEAD/DIAD) dropwise at 0 °C.[11] Altering this can sometimes help.

  • Byproduct Removal: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can be notoriously difficult to remove via standard chromatography.[9][12]

Q2: How can I improve the purification of a Mitsunobu reaction?

A2: Removing TPPO is key. Strategies include:

  • Crystallization: Sometimes the desired product or the byproducts can be crystallized out.

  • Modified Reagents: Using polymer-bound triphenylphosphine allows the resulting oxide to be filtered off.[11] Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that can be easily removed by filtration.[11]

  • Column Chromatography: If chromatography is necessary, sometimes switching to a different solvent system or using specialized silica gel can improve separation.

Key Experimental Protocols

Protocol 1: Optimized Swern Oxidation

This protocol is designed to maximize the yield of the aldehyde while minimizing thioacetal byproduct formation.[1]

G cluster_1 Swern Oxidation Workflow A 1. Add Oxalyl Chloride to Anhydrous DCM at -78 °C B 2. Add DMSO dropwise, Stir for 15 min (Gas evolution CO, CO₂) A->B C 3. Add this compound in DCM dropwise, Stir for 30 min B->C Formation of activator D 4. Add Triethylamine (TEA), Stir for 30 min at -78 °C C->D E 5. Warm to Room Temp D->E F 6. Quench with Water E->F Reaction complete G 7. Aqueous Workup (Separate layers, Extract, Wash with Brine) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Silica Gel Chromatography H->I

References

Technical Support Center: Purification of N-Boc-4-piperidineethanol & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the purification of N-Boc-4-piperidineethanol and its derivatives. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm performing a Boc protection of 4-piperidineethanol. What are the common impurities I should expect?

A1: During the N-Boc protection of piperidine derivatives, several impurities can arise:

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-piperidineethanol.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the reaction to completion is a common impurity.

  • tert-Butanol: A byproduct of the reaction.

  • Di-Boc Product: In cases of primary amines or secondary amines with other reactive sites, over-protection can occur. For piperidines, this is less common unless other nucleophilic groups are present.

  • Side-products from Base: If a base like triethylamine (TEA) is used, it and its corresponding salts can contaminate the crude product.

Q2: My N-Boc-piperidine derivative is streaking badly on a silica gel TLC plate. What's causing this and how can I fix it?

A2: Streaking (tailing) is a frequent issue when purifying basic compounds like piperidine derivatives on standard, slightly acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and inefficient separation.[1]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your solvent system (e.g., Ethyl Acetate/Hexane).[1]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of 7N NH₃/MeOH) can be added to the mobile phase for more strongly basic compounds.[1]

  • Stationary Phase Modification:

    • Deactivated Silica: Use commercially available amine-deactivated or "based" silica gel.[1]

    • Alumina: Consider using neutral or basic alumina as an alternative stationary phase, which is more suitable for basic compounds.[1]

Q3: I have low recovery of my compound after flash column chromatography. Where did my product go?

A3: Low recovery is often linked to the strong interaction between the basic piperidine and the acidic silica gel, which can lead to irreversible adsorption.[1]

  • Primary Solution: The most effective solution is to use the methods described in Q2 to prevent tailing, as these also prevent irreversible binding. Adding a basic modifier like TEA to the eluent is crucial.

  • Compound Instability: While this compound is generally stable, some derivatives can be sensitive to the acidic nature of silica gel. If your derivative has other acid-labile functional groups, prolonged exposure to silica can cause degradation.

Q4: How can I effectively remove unreacted Boc-anhydride (Boc₂O) from my product?

A4: Excess Boc₂O is non-polar and can sometimes co-elute with the desired product.

  • Chromatography: Careful flash chromatography with a well-chosen solvent system can separate the product from Boc₂O.

  • Scavenger Resins: A polymer-supported trisamine resin can be used to react with and remove excess Boc₂O from the reaction mixture before final purification.[2]

  • Sublimation: After an initial workup and evaporation, residual Boc₂O can be removed by leaving the product under high vacuum for an extended period (24-72 hours), as it will sublimate.

  • Basic Workup: A wash with a mild base during the aqueous workup can help hydrolyze some of the remaining Boc₂O.

Q5: Is recrystallization a viable purification method for this compound derivatives?

A5: Yes, if the derivative is a solid, recrystallization can be an excellent and scalable purification method.[3] N-Boc-4-piperidinemethanol, a related derivative, is a solid with a melting point of 78-82 °C, making it a good candidate for recrystallization.[4]

  • Solvent Selection: The key is finding a suitable solvent system. You will need a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for moderately polar compounds include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.

  • Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to impurities or the solvent system being too good (dissolving the compound too readily). Try using a less polar solvent system or scratching the inside of the flask with a glass rod to induce crystallization.

Data Presentation

For a successful purification via flash column chromatography, the choice of eluent is critical. The following table provides starting solvent systems for TLC analysis. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Compound ClassSolvent System (v/v)ModifierTypical Rf Range
This compound & simple alkyl derivatives30-50% Ethyl Acetate in Hexanes0.5% Triethylamine (TEA)0.2 - 0.5
More polar derivatives (e.g., diols)5-10% Methanol in Dichloromethane (DCM)0.5% Triethylamine (TEA)0.2 - 0.5
Less polar derivatives10-20% Ethyl Acetate in Hexanes0.5% Triethylamine (TEA)0.2 - 0.5

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol assumes the compound is a solid or oil and requires purification to remove less polar and more polar impurities.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Appropriate solvents (e.g., Ethyl Acetate, Hexanes)

  • Triethylamine (TEA)

  • Glass column, flasks, and TLC supplies

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC as described in Table 1. Remember to add ~0.5% TEA to the TLC developing jar.

  • Column Packing:

    • Prepare the eluent (e.g., 30% EtOAc/Hexanes + 0.5% TEA).

    • Prepare a slurry of silica gel in the eluent and carefully pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent.

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved product and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Carefully pipette the concentrated solution of the crude product directly onto the top of the silica bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin flowing the solvent through the column.

    • Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol is suitable for solid this compound derivatives.

Materials:

  • Crude solid product

  • Recrystallization solvents (e.g., Ethyl Acetate, Hexanes)

  • Erlenmeyer flasks, hot plate, ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently until the solid completely dissolves.

  • Induce Crystallization:

    • Slowly add the "poor" solvent (e.g., Hexanes) dropwise to the hot solution until it just begins to turn cloudy (the saturation point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent (Hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Diagram 1: Purification Workflow

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Method cluster_result Final Steps start Crude Product tlc Perform TLC Analysis (with 0.5% TEA) start->tlc is_solid Is the product a solid? tlc->is_solid column Flash Column Chromatography (Basic-modified eluent) is_solid->column No / Impure Solid recrystallize Recrystallization is_solid->recrystallize  Yes combine Combine Pure Fractions column->combine filter_crystals Filter & Dry Crystals recrystallize->filter_crystals evaporate Evaporate Solvent combine->evaporate pure_product Pure Product filter_crystals->pure_product evaporate->pure_product

Caption: Decision workflow for purifying N-Boc-piperidineethanol derivatives.

Diagram 2: Troubleshooting TLC Tailing

TLC_Troubleshooting cluster_solutions start TLC spot is streaking (tailing) cause Cause: Strong interaction of basic piperidine nitrogen with acidic silica gel silanol groups. start->cause solution_header Solutions cause->solution_header mod_eluent Modify Mobile Phase: Add 0.1-1% Triethylamine (TEA) or NH₃/MeOH to eluent. cause->mod_eluent mod_stationary Change Stationary Phase: Use Amine-Deactivated Silica or Basic/Neutral Alumina. result Result: Symmetrical spot shape, improved separation. mod_eluent->result mod_stationary->result

Caption: Troubleshooting guide for TLC tailing of basic piperidine compounds.

References

how to remove unreacted starting material from N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from N-Boc-4-piperidineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter when synthesizing this compound?

The two primary synthetic routes to this compound can leave behind different starting materials:

  • Route 1: Boc Protection of 4-piperidineethanol: The most common impurity is unreacted 4-piperidineethanol .

  • Route 2: Reduction of an N-Boc-4-piperidineacetic acid or its ester: The likely impurity is the unreacted N-Boc-4-piperidineacetic acid or its corresponding ester .

Q2: I have unreacted 4-piperidineethanol in my product. How can I remove it?

Unreacted 4-piperidineethanol is more polar and has a free basic amine, which can be exploited for its removal.

  • Acidic Wash (Liquid-Liquid Extraction): A common and effective method is to perform an acidic wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated ammonium chloride). The basic 4-piperidineethanol will be protonated and move into the aqueous layer, while your N-Boc protected product remains in the organic layer.

  • Column Chromatography: If the acidic wash is not sufficient, silica gel column chromatography can be used. Due to its higher polarity, 4-piperidineethanol will have a lower Rf value than the product.

Q3: How do I remove unreacted N-Boc-4-piperidineacetic acid from my product?

N-Boc-4-piperidineacetic acid is an acidic impurity.

  • Basic Wash (Liquid-Liquid Extraction): Dissolve the crude product in an organic solvent and wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and extracted into the aqueous phase.

  • Column Chromatography: If the acid is not completely removed by the basic wash, column chromatography is a reliable method. The carboxylic acid is significantly more polar than the alcohol product and will adhere more strongly to the silica gel.

Q4: My column chromatography separation is poor, with significant tailing of my product peak. What can I do?

Tailing is a frequent issue when purifying piperidine-containing compounds on silica gel due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[1]

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent system.[1] This will compete with your product for binding to the acidic sites on the silica, leading to improved peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or amine-deactivated silica gel.[1]

  • Reverse-Phase Chromatography: For less polar compounds, reverse-phase (C18) chromatography can be an effective alternative.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Presence of a polar, basic impurity (likely 4-piperidineethanol) Incomplete reaction during Boc protection or inefficient initial workup.Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). Follow with a brine wash and dry the organic layer. If necessary, purify by flash column chromatography.
Presence of a polar, acidic impurity (likely N-Boc-4-piperidineacetic acid) Incomplete reduction of the carboxylic acid.Conduct a liquid-liquid extraction with a saturated aqueous sodium bicarbonate solution. Wash the organic layer with brine and dry. Purify further by flash column chromatography if needed.
Product peaks are tailing during column chromatography Strong interaction between the basic piperidine nitrogen and acidic silica gel.[1]Add 0.1-1% triethylamine to the eluent.[1] Alternatively, use a neutral or basic alumina column or amine-deactivated silica.[1]
Low recovery of product after column chromatography Irreversible binding of the product to the silica gel.Use the solutions for tailing mentioned above. A less polar solvent system might also help to reduce strong interactions.
Multiple spots on TLC after purification Isomeric impurities or byproducts from the reaction.Optimize the column chromatography conditions (e.g., gradient elution, different solvent system). If isomers are present, consider preparative HPLC or crystallization for separation.

Experimental Protocols

Protocol 1: Removal of Unreacted 4-piperidineethanol by Acidic Extraction
  • Dissolve the crude this compound in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous HCl (2 x volume of organic layer).

  • Separate the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A common starting point is a gradient from 100% hexane to a mixture of hexane and ethyl acetate. For basic compounds prone to tailing, add 0.1-1% triethylamine to the eluent.[1]

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Workflow

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Column Column Chromatography Extraction->Column Partially Purified Product Impurity Aqueous Waste (Unreacted Starting Material) Extraction->Impurity Pure Pure Product Column->Pure

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Stability of N-Boc-4-piperidineethanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of N-Boc-4-piperidineethanol during acidic deprotection. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in laboratory settings.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the N-Boc deprotection of 4-piperidineethanol, presented in a question-and-answer format.

Q1: My N-Boc deprotection reaction is incomplete or proceeding very slowly. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a frequent challenge and can often be rectified by adjusting the reaction parameters. Several factors can contribute to a sluggish or stalled reaction.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed, and the reaction rate is directly dependent on the acid's strength and concentration. Standard conditions such as 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or 4M Hydrochloric Acid (HCl) in 1,4-dioxane are generally effective.[1] If the reaction is slow, a gradual increase in the acid concentration may be beneficial.[1]

  • Reaction Time and Temperature: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates may require longer reaction times.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, gentle heating can be considered; however, this may also increase the likelihood of side reactions.

  • Moisture in the Reaction: Water can hydrolyze the acidic reagents and reduce their effectiveness. Ensuring the use of anhydrous solvents and reagents is critical for optimal results.

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can they be prevented?

A2: The primary cause of side reactions is the formation of a reactive tert-butyl cation intermediate during the deprotection process.[2] This cation can lead to several undesirable byproducts.

  • O-Alkylation: The hydroxyl group of the piperidineethanol can be alkylated by the tert-butyl cation, resulting in the formation of a tert-butyl ether byproduct.[2] To mitigate this, the use of a "scavenger" such as triethylsilane (TES) or thioanisole is recommended. These scavengers will trap the tert-butyl cation before it can react with your product.

  • Dehydration: Under harsh acidic conditions, such as elevated temperatures or with very strong acids, dehydration of the alcohol to form an alkene is a possibility.[2] Employing milder reaction conditions (e.g., lower temperature, shorter reaction time) can help to prevent this.

Q3: The isolation of my final product, 4-piperidineethanol, is proving to be difficult. What are the best practices for work-up and purification?

A3: The product of an acidic deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride), which has significantly different physical properties, particularly solubility, compared to the N-Boc protected starting material.

  • Removal of Excess Acid: For volatile acids like TFA, removal under reduced pressure is a standard procedure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2]

  • Isolation as a Salt or Free Base: The product can be isolated as the salt or neutralized to the free base. To obtain the free base, the reaction mixture can be neutralized with a mild base such as sodium bicarbonate.[1]

  • Purification Techniques:

    • Crude Salt: If the deprotection reaction is clean, the resulting crude salt may be of sufficient purity for subsequent steps.

    • Free Amine: The free amine can be purified using standard silica gel column chromatography.

    • Recrystallization: If the salt or the free base is a solid, recrystallization is an excellent method for purification.[2]

Data Presentation

The following table summarizes the impact of various acidic conditions on the deprotection of this compound, based on established principles for N-Boc group cleavage.

Acidic ConditionReagent/SolventTemperatureTypical Reaction TimeExpected Outcome & Potential Issues
Standard 20-50% TFA in DCM0°C to Room Temp.1-4 hours[1]Efficient deprotection. Potential for O-alkylation side product.
Standard 4M HCl in 1,4-DioxaneRoom Temp.30 mins - 2 hours[1]Rapid and clean deprotection. The HCl salt may precipitate.[1]
Milder 10-20% TFA in DCM0°C to Room Temp.2-8 hoursSlower reaction rate, potentially useful for sensitive substrates.
Harsher >50% TFA in DCMRoom Temp. to 40°C< 1 hourVery rapid deprotection, but increased risk of side reactions like dehydration.[2]
Aqueous Acid Aqueous HClRoom Temp.VariableGenerally slower and may not go to completion. Not recommended.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1]
  • Dissolve this compound (1.0 equivalent) in DCM to a concentration of approximately 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • For substrates prone to side reactions, add a scavenger such as triethylsilane (1.1-1.2 equivalents).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (ninhydrin stain can be used to visualize the free amine product). The reaction is typically complete in 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Proceed with the appropriate work-up to isolate the product as either the TFA salt or the free amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane[1]
  • Dissolve this compound (1.0 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 10-30 minutes but can be left for 1-2 hours to ensure completion.

  • Often, the hydrochloride salt of the product will precipitate from the solution. If so, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude HCl salt.

Mandatory Visualizations

G start Start: Stability Issue with This compound check_reaction Is the deprotection reaction incomplete? start->check_reaction check_side_products Are significant side products observed? check_reaction->check_side_products No increase_acid Increase acid concentration or reaction time check_reaction->increase_acid Yes add_scavenger Add scavenger (e.g., triethylsilane) check_side_products->add_scavenger Yes (O-alkylation) milder_conditions Use milder conditions (lower temp, shorter time) check_side_products->milder_conditions Yes (Dehydration) purification_issue Difficulty in product isolation? check_side_products->purification_issue No increase_acid->check_reaction check_temp Consider gentle heating, monitor closely increase_acid->check_temp use_anhydrous Ensure anhydrous conditions check_temp->use_anhydrous use_anhydrous->check_reaction add_scavenger->check_side_products milder_conditions->check_side_products remove_acid Ensure complete removal of excess acid purification_issue->remove_acid Yes end End: Successful Deprotection and Isolation purification_issue->end No choose_isolation Isolate as salt or neutralize to free base remove_acid->choose_isolation purify Purify by chromatography or recrystallization choose_isolation->purify purify->end

Caption: Troubleshooting workflow for this compound stability issues.

G start This compound intermediate1 Protonated this compound start->intermediate1 Protonation reagents + H⁺ (e.g., TFA, HCl) product 4-Piperidineethanol (as salt) intermediate1->product Boc Cleavage isobutene Isobutene intermediate1->isobutene co2 CO₂ intermediate1->co2 tert_butyl_cation tert-Butyl Cation intermediate1->tert_butyl_cation side_product O-tert-butylated Side Product tert_butyl_cation->side_product piperidineethanol_hydroxyl 4-Piperidineethanol (hydroxyl group) piperidineethanol_hydroxyl->side_product

Caption: Degradation pathway of this compound under acidic conditions.

References

Technical Support Center: Synthesis of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-piperidineethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Reduction of N-Boc-4-piperidinecarboxylic acid: This method involves the reduction of the carboxylic acid functionality to a primary alcohol. Common reducing agents for this transformation include borane complexes such as borane-tetrahydrofuran (BH3-THF).[1][2]

  • Boc Protection of 4-piperidineethanol: This route involves the protection of the secondary amine of 4-piperidineethanol with di-tert-butyl dicarbonate (Boc2O).[1]

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control for a successful synthesis include:

  • Reaction Temperature: Both the reduction and the Boc protection reactions are sensitive to temperature. Maintaining the recommended temperature is crucial to minimize side reactions.

  • Purity of Starting Materials: The purity of the starting materials, such as N-Boc-4-piperidinecarboxylic acid or 4-piperidineethanol, directly impacts the purity of the final product and the impurity profile.[3]

  • Stoichiometry of Reagents: The molar ratios of the reactants, especially the reducing agent or the Boc-anhydride, should be carefully controlled to ensure complete reaction and avoid the formation of byproducts.

  • Solvent Quality: The use of anhydrous solvents is often critical, particularly in reactions involving moisture-sensitive reagents like boranes.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, products, and byproducts.[4]

  • Gas Chromatography (GC): For volatile components, GC can be used to monitor the reaction progress.[5]

Troubleshooting Guides

Route 1: Reduction of N-Boc-4-piperidinecarboxylic acid

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reducing agent (e.g., BH3-THF) was added at the correct rate and temperature. - Extend the reaction time and continue to monitor by TLC or HPLC. - Verify the quality and concentration of the reducing agent.
Degradation of Product - Ensure the work-up procedure is not too harsh. Acidic or basic conditions during work-up can potentially degrade the product. - Maintain a low temperature during the entire process, including work-up.
Mechanical Losses - Be careful during extraction and transfer steps to minimize loss of product. - Ensure complete extraction of the product from the aqueous layer.

Problem 2: Presence of Impurities in the Final Product

Impurity Formation Mechanism Mitigation and Removal
Unreacted N-Boc-4-piperidinecarboxylic acid Incomplete reduction of the starting material.- Increase the amount of reducing agent or the reaction time. - Purification by column chromatography.
Boronic Esters Intermediate in the borane reduction of carboxylic acids.[6]- Ensure complete hydrolysis during the work-up step by adding water or a mild acid. - Purification by column chromatography.
Route 2: Boc Protection of 4-piperidineethanol

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the correct stoichiometry of di-tert-butyl dicarbonate (Boc2O) is used. - Verify the effectiveness of the base used (e.g., triethylamine). - Extend the reaction time and monitor by TLC or HPLC.
Hydrolysis of Boc2O Presence of water in the reaction mixture can hydrolyze Boc2O.
Suboptimal pH The reaction is sensitive to pH.

Problem 2: Presence of Impurities in the Final Product

Impurity Formation Mechanism Mitigation and Removal
Unreacted 4-piperidineethanol Incomplete reaction of the starting material.- Increase the amount of Boc2O or the reaction time. - Purification by column chromatography or acid-base extraction.
Di-tert-butyl carbonate A common byproduct from the reaction of Boc2O.- Can often be removed during aqueous work-up and subsequent purification steps.
Symmetrical Carbonates Can form from the reaction of the alcohol with an intermediate carbonic-carbonic anhydride.[7][8]- Optimize the reaction conditions (e.g., temperature, reagent addition rate) to minimize its formation. - Purification by column chromatography.
tert-Butyl ether of this compound Can form under certain conditions, especially with Lewis acid catalysts.[9][10]- Avoid the use of strong Lewis acids if this byproduct is observed. - Purification by column chromatography.

Experimental Protocols

Protocol 1: Reduction of N-Boc-4-piperidinecarboxylic acid
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidinecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, typically 1.5-2.0 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of 4-piperidineethanol
  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidineethanol (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or a mixture of water and a miscible organic solvent.

  • Addition of Boc2O: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.05 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

Table 1: Common Impurities and their Analytical Signatures

ImpuritySynthesis RouteTypical Analytical TechniqueKey Diagnostic Signal
N-Boc-4-piperidinecarboxylic acidReductionHPLC, LC-MSPresence of a carboxylic acid proton in 1H NMR; distinct retention time in HPLC.
4-piperidineethanolBoc ProtectionHPLC, GC-MSAbsence of the Boc group protons in 1H NMR; distinct retention time in GC or HPLC.
Symmetrical CarbonateBoc ProtectionHPLC, LC-MSHigher molecular weight than the product, detectable by MS.

Mandatory Visualization

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Boc Protection N-Boc-4-piperidinecarboxylic acid N-Boc-4-piperidinecarboxylic acid This compound This compound N-Boc-4-piperidinecarboxylic acid->this compound BH3-THF Unreacted Starting Material 1 Unreacted Starting Material N-Boc-4-piperidinecarboxylic acid->Unreacted Starting Material 1 Incomplete Reaction Boronic Ester Intermediate Boronic Ester Intermediate This compound->Boronic Ester Intermediate Incomplete Hydrolysis 4-piperidineethanol 4-piperidineethanol Product This compound 4-piperidineethanol->Product Boc2O, Base Unreacted Starting Material 2 Unreacted Starting Material 4-piperidineethanol->Unreacted Starting Material 2 Incomplete Reaction Symmetrical Carbonate Symmetrical Carbonate Product->Symmetrical Carbonate Side Reaction tert-Butyl Ether tert-Butyl Ether Product->tert-Butyl Ether Side Reaction (Lewis Acid)

Caption: Synthetic pathways for this compound and potential impurity formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Starting Material Purity? Start->Check_SM Check_Conditions Review Reaction Conditions? Check_SM->Check_Conditions Pure Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Analyze_Impurities Analyze Impurity Profile? Check_Conditions->Analyze_Impurities Optimal Optimize_Conditions Optimize Temp, Time, Stoichiometry Check_Conditions->Optimize_Conditions Suboptimal Choose_Purification Select Appropriate Purification Method Analyze_Impurities->Choose_Purification Purify_SM->Check_Conditions Optimize_Conditions->Analyze_Impurities End Pure Product Choose_Purification->End

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scaling Up N-Boc-4-piperidineethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving N-Boc-4-piperidineethanol from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives?

A1: Key challenges during the scale-up of reactions involving piperidine derivatives include managing byproduct formation, ensuring effective heat transfer, maintaining consistent mixing, and developing efficient purification methods.[1] Reactions that perform well on a lab scale may see a significant drop in yield or reproducibility at a larger scale.

Q2: What safety precautions are crucial during the pilot plant scale-up?

A2: Piperidine and its derivatives can be corrosive and toxic. It is essential to handle these chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1] When scaling up, a thorough thermal hazard assessment is necessary to understand the potential for thermal runaway, especially for exothermic reactions.[2] Ensure that the pilot plant is equipped with adequate cooling capacity and emergency shutdown procedures.

Q3: How can I monitor the progress and purity of my this compound reaction at a larger scale?

A3: A combination of analytical techniques is recommended for comprehensive monitoring.[3] High-Performance Liquid Chromatography (HPLC) is effective for quantifying non-volatile impurities, while Gas Chromatography (GC) is suitable for analyzing volatile components like residual solvents.[3] Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, can provide real-time monitoring of critical process parameters, helping to ensure consistent product quality during manufacturing.

Q4: What are the most common impurities encountered in reactions with this compound?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if this compound is prepared from N-Boc-4-piperidone, residual ketone may be present.[3] In subsequent reactions, side products can arise from the reactivity of the piperidine nitrogen if the Boc group is unintentionally removed.

Q5: How does mixing in a large reactor affect the reaction outcome?

A5: Inefficient mixing in a large reactor can lead to localized "hot spots" in exothermic reactions and non-uniform concentration of reactants. This can result in increased byproduct formation and lower yields. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in the reactor design phase for a pilot plant.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature. - Poor mixing leading to localized low concentrations of reactants. - Side reactions consuming starting materials or product. - Inaccurate stoichiometry due to impure starting materials.[3]- Monitor the reaction progress using TLC, HPLC, or in-situ PAT to determine the optimal reaction time. - Optimize the stirring speed and consider using baffles in the reactor to improve mixing. CFD modeling can help in designing an effective mixing strategy. - Adjust the reaction temperature; sometimes lowering the temperature can minimize side reactions.[4] - Assess the purity of all starting materials before use.[3]
Formation of Impurities - Presence of water or other reactive impurities in starting materials or solvents.[3] - Reaction temperature is too high, promoting side reactions. - Inadvertent deprotection of the N-Boc group.- Ensure all reagents and solvents are anhydrous.[3] - Optimize the reaction temperature. A lower temperature may improve selectivity. - Maintain a neutral or slightly basic pH to prevent acid-catalyzed deprotection of the Boc group.
Difficult Product Isolation/Purification - Formation of emulsions during aqueous workup. - Co-crystallization of impurities with the product. - Product is an oil instead of a solid.- Add brine to the aqueous layer to help break emulsions. - Optimize the crystallization solvent system. Consider using a multi-solvent system. - If the product is an oil, consider converting it to a solid salt for easier handling and purification.
Reaction Runaway (Exothermic Reactions) - Inadequate heat removal from the reactor. - Addition of reagents is too fast.- Ensure the pilot plant reactor has a sufficient cooling capacity for the reaction scale. - Control the rate of addition of exothermic reagents. - Use a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a typical lab-scale synthesis of this compound from 4-piperidineethanol.

Materials:

  • 4-piperidineethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidineethanol in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
4-piperidineethanol10 g
Di-tert-butyl dicarbonate1.2 equivalents
Triethylamine1.5 equivalents
Dichloromethane100 mL
Typical Yield85-95%
Purity (by HPLC)>98%
Pilot Plant-Scale Synthesis of this compound

This protocol outlines a hypothetical scale-up of the lab procedure to a pilot plant setting.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a bottom outlet valve.

  • Addition vessel for controlled reagent addition.

  • Receiving vessels.

  • Filtration and drying equipment.

Procedure:

  • Charge the 100 L reactor with 4-piperidineethanol and dichloromethane.

  • Start agitation and add triethylamine.

  • Cool the reactor contents to 0-5 °C using a cooling jacket.

  • From the addition vessel, slowly add a solution of di-tert-butyl dicarbonate in dichloromethane over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by taking samples for in-process HPLC analysis.

  • Once the reaction is deemed complete, add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Stop agitation and allow the layers to separate.

  • Transfer the lower organic layer to a receiving vessel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and transfer to a clean reactor.

  • Concentrate the solution by vacuum distillation to a reduced volume.

  • Cool the concentrated solution to induce crystallization.

  • Isolate the product by filtration and wash the filter cake with cold solvent.

  • Dry the product in a vacuum oven.

Parameter Value
4-piperidineethanol10 kg
Di-tert-butyl dicarbonate1.1 equivalents
Triethylamine1.3 equivalents
Dichloromethane100 L
Target Yield>80%
Target Purity (by HPLC)>99%

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Mixing) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Lower Temp, Increase Time) conditions_ok->optimize_conditions No analyze_impurities Analyze Byproducts (LC-MS, NMR) conditions_ok->analyze_impurities Yes optimize_conditions->start end Problem Resolved optimize_conditions->end identify_pathway Identify Side Reaction Pathway analyze_impurities->identify_pathway modify_protocol Modify Protocol to Minimize Side Reactions identify_pathway->modify_protocol modify_protocol->start modify_protocol->end

Caption: Troubleshooting workflow for scaling up this compound reactions.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Piperidineethanol 4-Piperidineethanol This compound This compound 4-Piperidineethanol->this compound + Boc₂O, Base Di-Boc-O-alkylation Di-Boc-O-alkylation 4-Piperidineethanol->Di-Boc-O-alkylation Excess Boc₂O Deprotected Piperidine Deprotected Piperidine This compound->Deprotected Piperidine Acidic Conditions

References

Validation & Comparative

A Comparative Guide to Purity Validation of N-Boc-4-piperidineethanol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like N-Boc-4-piperidineethanol is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. A validated HPLC method is presented alongside detailed experimental protocols and comparative data for alternative methods to assist in selecting the most appropriate analytical strategy.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the purity analysis of a broad range of organic molecules, including this compound. This method is adept at separating the target compound from its potential impurities based on differences in their polarity.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
**Injection Volume

A Comparative Guide to N-Boc-4-piperidineethanol and N-Boc-4-piperidinemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a molecule. Among the myriad of scaffolds available, piperidine derivatives are of paramount importance due to their prevalence in numerous FDA-approved drugs. This guide provides a detailed comparison of two closely related piperidine-based building blocks: N-Boc-4-piperidineethanol and N-Boc-4-piperidinemethanol. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting their physicochemical properties, synthetic applications, and key differences in reactivity, supported by experimental protocols.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. While structurally similar, the single methylene unit difference between the two compounds leads to variations in their physical and chemical characteristics.

PropertyThis compoundN-Boc-4-piperidinemethanol
Synonyms N-(tert-Butoxycarbonyl)-4-piperidineethanolN-tert-Butyloxycarbonyl-4-piperidinemethanol, 1-Boc-4-(hydroxymethyl)piperidine
CAS Number 89151-44-0[1]123855-51-6
Molecular Formula C₁₂H₂₃NO₃[1]C₁₁H₂₁NO₃
Molecular Weight 229.32 g/mol [1]215.29 g/mol
Appearance LiquidWhite to off-white crystalline solid[2]
Melting Point Not Applicable78-82 °C
Boiling Point 120-150 °C at 0.5 mmHg[1]308.0 °C[3]
Density 1.043 g/mL at 25 °C[1]Not readily available
Solubility Not readily availableSoluble in methanol

Synthesis and Reactivity

Both this compound and N-Boc-4-piperidinemethanol are primarily used as intermediates in multi-step syntheses. Their utility stems from the presence of a reactive hydroxyl group and a Boc-protected nitrogen, which allows for selective functionalization.

General Synthesis Pathways

The synthesis of both compounds typically involves two key strategies:

  • Boc Protection of the corresponding piperidine alcohol: This is a straightforward approach where the commercially available 4-piperidineethanol or 4-piperidinemethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Reduction of a carboxylic acid or its ester derivative: The corresponding N-Boc-piperidineacetic acid or N-Boc-piperidine-4-carboxylic acid (or their esters) can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane complexes.

Synthesis_Pathways cluster_0 This compound Synthesis cluster_1 N-Boc-4-piperidinemethanol Synthesis 4-piperidineethanol 4-piperidineethanol NBoc_piperidineethanol This compound 4-piperidineethanol->NBoc_piperidineethanol Boc₂O, Base N-Boc-4-piperidineacetic_acid_ester N-Boc-4-piperidineacetic acid or ester N-Boc-4-piperidineacetic_acid_ester->NBoc_piperidineethanol Reduction (e.g., LiAlH₄) 4-piperidinemethanol 4-piperidinemethanol NBoc_piperidinemethanol N-Boc-4-piperidinemethanol 4-piperidinemethanol->NBoc_piperidinemethanol Boc₂O, Base N-Boc-piperidine-4-carboxylic_acid N-Boc-piperidine-4-carboxylic acid or ester N-Boc-piperidine-4-carboxylic_acid->NBoc_piperidinemethanol Reduction (e.g., BH₃-THF)

General synthetic strategies for this compound and N-Boc-4-piperidinemethanol.
Reactivity of the Hydroxyl Group

Both molecules possess a primary alcohol, which can undergo a variety of common transformations such as oxidation, etherification, and esterification. The key difference in their reactivity stems from the steric hindrance around the hydroxyl group. The additional methylene spacer in this compound places the hydroxyl group further from the bulky piperidine ring, potentially leading to faster reaction rates in some cases due to reduced steric hindrance.

Oxidation: Both alcohols can be oxidized to the corresponding aldehydes or carboxylic acids using standard oxidizing agents (e.g., PCC, DMP, TEMPO).

Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile to displace a halide or other leaving group from an alkyl substrate, forming an ether.[4][5] The less hindered nature of the hydroxyl group in this compound may be advantageous in reactions with bulky electrophiles.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride).[6]

Reactivity_Comparison Start N-Boc-Protected Piperidine Alcohol Oxidation Oxidation (e.g., DMP, TEMPO) Start->Oxidation Etherification Williamson Ether Synthesis (Base, R-X) Start->Etherification Esterification Esterification (R'COOH, coupling agent) Start->Esterification Aldehyde Aldehyde Oxidation->Aldehyde Ether Ether Etherification->Ether Ester Ester Esterification->Ester

Common reactions of the hydroxyl group in N-Boc-piperidine alcohols.

Applications in Drug Discovery and Development

The choice between this compound and N-Boc-4-piperidinemethanol often depends on the desired length of the linker between the piperidine core and another pharmacophore.

This compound is frequently utilized in the synthesis of molecules where a two-carbon linker is optimal for biological activity. For instance, it is used in the preparation of anilinoquinazoline-based Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors, which have shown antitumor activities.[][] It is also a key intermediate in the synthesis of certain 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists with antiviral properties.[]

N-Boc-4-piperidinemethanol serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[9] Its derivatives are used in the development of anticonvulsants, antiepileptics, and sedatives.[10] The shorter, one-carbon linker provided by this building block is often crucial for achieving the correct orientation of functional groups for optimal binding to their biological targets.

Experimental Protocols

Synthesis of N-Boc-4-piperidinemethanol from N-(tert-Butoxycarbonyl)-isonipecotic acid

This protocol describes the reduction of the carboxylic acid to a primary alcohol.

Materials:

  • N-(tert-Butoxycarbonyl)-isonipecotic acid

  • Borane-tetrahydrofuran complex (1M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid (5.73 g, 25 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Slowly add borane-tetrahydrofuran complex (1M in THF, 25 mL, 25 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.[10]

  • Stir the reaction mixture at 0 °C overnight, then allow it to warm to room temperature and stir for an additional 6 hours.[10]

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Add a solution of K₂CO₃ (5 g in 50 mL of water).[10]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (2 x 50 mL).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography (e.g., 1:1 hexane:ethyl acetate) to yield N-Boc-4-piperidinemethanol as a white crystalline solid (typical yield: ~84%).[10]

Oxidation of a Primary Alcohol on the Piperidine Scaffold (General Protocol)

This protocol provides a general method for the oxidation of the hydroxyl group to an aldehyde using Dess-Martin periodinane (DMP).

Materials:

  • N-Boc-piperidine alcohol (e.g., this compound or N-Boc-4-piperidinemethanol)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-piperidine alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[11]

  • Stir the mixture vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, purify the product by flash column chromatography.

Experimental_Workflow_Oxidation Start Dissolve N-Boc-piperidine alcohol in anhydrous DCM Add_DMP Add Dess-Martin Periodinane (1.1 eq) Start->Add_DMP Stir Stir at room temperature for 2-3h (Monitor by TLC) Add_DMP->Stir Quench Quench with NaHCO₃/Na₂S₂O₃ solution Stir->Quench Workup Separatory funnel workup Quench->Workup Purify Dry, concentrate, and purify (if necessary) Workup->Purify Product Aldehyde Product Purify->Product

Workflow for the oxidation of N-Boc-piperidine alcohols.

Conclusion

Both this compound and N-Boc-4-piperidinemethanol are valuable and versatile building blocks in medicinal chemistry. The choice between them is primarily dictated by the desired linker length in the target molecule. This compound, with its longer ethyl linker, may offer advantages in terms of reduced steric hindrance in subsequent reactions and may be ideal for spanning larger distances in a binding pocket. In contrast, the more compact N-Boc-4-piperidinemethanol is a staple for constructing molecules where a shorter, more rigid connection to the piperidine core is required, particularly in the realm of CNS drug discovery. Researchers should consider the specific structural requirements of their target compounds when selecting between these two important synthetic intermediates.

References

A Comparative Guide to the Synthesis of N-Boc-4-piperidineethanol: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidineethanol, a key building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. The selection of an optimal route is contingent upon factors such as starting material availability, scalability, cost-effectiveness, and safety. This guide provides a comprehensive comparison of the most common synthetic strategies, supported by experimental data to facilitate informed decision-making in a research and development setting.

Executive Summary of Synthetic Strategies

The synthesis of this compound primarily revolves around three distinct approaches, each with its own set of advantages and disadvantages. These strategies are:

  • Reduction of N-Boc-4-piperidineacetic Acid and its Esters: A reliable method that involves the initial preparation of the corresponding carboxylic acid or ester followed by reduction.

  • Boc Protection of 4-(2-hydroxyethyl)piperidine: A straightforward approach when the precursor alcohol is readily available.

  • Homologation of N-Boc-4-piperidone: A multi-step process involving a one-carbon extension of the piperidone backbone, often via a Wittig reaction.

The following table summarizes the key quantitative data associated with each of these synthetic routes.

ParameterRoute 1: Reduction of N-Boc-4-piperidineacetic AcidRoute 2: Boc Protection of 4-(2-hydroxyethyl)piperidineRoute 3: Homologation of N-Boc-4-piperidone
Starting Material N-Boc-4-piperidineacetic Acid4-(2-hydroxyethyl)piperidineN-Boc-4-piperidone
Key Reagents Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexesDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine)(Methoxymethyl)triphenyl-phosphonium chloride, n-BuLi, HCl, Sodium Borohydride (NaBH₄)
Typical Solvents Tetrahydrofuran (THF), Diethyl etherDichloromethane (DCM), MethanolTetrahydrofuran (THF), Dichloromethane (DCM)
Reported Yield High (typically >90% for the reduction step)Very High (often quantitative)Moderate to Good (multi-step, overall yield can vary)
Reported Purity Generally high after chromatographic purificationHigh, often requiring minimal purificationModerate, requires purification after each step
Reaction Time 2-6 hours for reduction1-4 hours12-24 hours (for the entire sequence)
Key Advantages Good yields, well-established reduction chemistry.Simple, one-step reaction with high atom economy.Readily available starting material (N-Boc-4-piperidone).
Key Disadvantages Requires synthesis of the starting carboxylic acid; use of hazardous reducing agents.Availability and cost of the starting piperidine derivative can be a factor.Multi-step process with lower overall yield and more complex purification.

Synthetic Pathways and Methodologies

A detailed examination of each synthetic route provides a clearer understanding of the chemical transformations and experimental considerations involved.

Route 1: Reduction of N-Boc-4-piperidineacetic Acid

This route first requires the synthesis of N-Boc-4-piperidineacetic acid, which can be achieved through methods like the Arndt-Eistert homologation of N-Boc-isonipecotic acid.[1][2][3][4][5] The subsequent reduction of the carboxylic acid is a critical step.

A N-Boc-isonipecotic acid B Arndt-Eistert Homologation A->B SOCl₂, CH₂N₂ C N-Boc-4-piperidineacetic acid B->C D Reduction C->D LiAlH₄ or BH₃ E This compound D->E

Caption: Synthetic workflow for Route 1.

  • To a stirred solution of N-Boc-4-piperidineacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride (1.5 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford this compound.

Route 2: Boc Protection of 4-(2-hydroxyethyl)piperidine

This is arguably the most direct route, provided the starting material, 4-(2-hydroxyethyl)piperidine, is commercially available and cost-effective. The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation.[6]

A 4-(2-hydroxyethyl)piperidine B Boc Protection A->B Boc₂O, Et₃N, DCM C This compound B->C

Caption: Synthetic workflow for Route 2.

  • To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent use.

Route 3: Homologation of N-Boc-4-piperidone via Wittig Reaction

This route utilizes the readily available N-Boc-4-piperidone as a starting material and extends the carbon chain at the 4-position. A common method for this one-carbon homologation is the Wittig reaction using (methoxymethyl)triphenylphosphonium chloride.[7] This is a multi-step sequence involving the formation of an enol ether, followed by hydrolysis to an aldehyde and subsequent reduction.[8][9][10][11]

A N-Boc-4-piperidone B Wittig Reaction A->B (CH₃OCH₂)PPh₃Cl, n-BuLi C Enol Ether Intermediate B->C D Hydrolysis C->D aq. HCl E N-Boc-4-piperidine- acetaldehyde D->E F Reduction E->F NaBH₄ G This compound F->G

References

Comparative Reactivity of the Hydroxyl Group in N-Boc-4-piperidineethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functional groups within complex molecules is paramount for efficient synthetic planning and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of the primary hydroxyl group in N-Boc-4-piperidineethanol with a structurally similar, non-heterocyclic alternative, cyclohexylethanol. The comparison focuses on three common and critical transformations in organic synthesis: oxidation, esterification, and etherification. The information presented is supported by established experimental protocols and representative data from analogous systems.

The this compound moiety is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates the overall properties of the molecule, and the primary hydroxyl group serves as a key handle for further functionalization. This guide aims to provide a clear understanding of how the presence of the N-Boc protected piperidine ring influences the reactivity of the hydroxyl group compared to a simple cycloalkane analogue.

Comparative Reactivity Analysis

The reactivity of the hydroxyl group is influenced by steric hindrance and the electronic environment. In this compound, the piperidine ring, while conformationally flexible, can present a different steric environment compared to the cyclohexane ring in cyclohexylethanol. Electronically, the lone pair of electrons on the nitrogen atom of the piperidine ring, although protected by the Boc group, can potentially influence the reactivity of the distal hydroxyl group through space or conformational effects.

The following sections detail the expected reactivity in key transformations, supported by a summary of typical reaction conditions and yields.

Oxidation

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation. Several methods are available, ranging from chromium-based reagents to milder, more selective modern methods. For sensitive substrates like this compound, milder conditions are generally preferred to avoid side reactions involving the piperidine ring or the Boc protecting group.

Common oxidation methods include:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering the advantage of being performed at room temperature with a simple workup.[1][2][3]

  • TEMPO-catalyzed Oxidation: A catalytic method using a stable nitroxyl radical, such as (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO), in the presence of a co-oxidant like sodium hypochlorite. This method is often considered a "green" alternative.[4][5][6][7]

Based on the oxidation of the closely related N-Boc-4-hydroxypiperidine, high yields can be expected for the oxidation of this compound to the corresponding aldehyde, N-Boc-4-piperidineacetaldehyde.[4] The reactivity is anticipated to be comparable to that of cyclohexylethanol, with any minor differences likely attributable to subtle steric effects.

Esterification

Esterification of the primary hydroxyl group is a common method for introducing a variety of functional groups. A standard and efficient method involves the reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine.[8][9][10][11][12][13][14] This reaction is generally high-yielding for unhindered primary alcohols.

The reactivity of the hydroxyl group in this compound in esterification is expected to be very similar to that of cyclohexylethanol. The reaction is primarily governed by the accessibility of the hydroxyl group, which is comparable in both molecules.

Etherification

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[15][16][17][18][19] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile.[15][16][17][18][19] For primary alcohols like this compound and cyclohexylethanol, this reaction is typically efficient.

The nucleophilicity of the resulting alkoxide is a key factor. While the N-Boc piperidine moiety is relatively distant from the hydroxyl group, any through-bond or through-space electronic effects are expected to be minimal. Therefore, the reactivity in Williamson ether synthesis should be largely comparable between this compound and cyclohexylethanol.

Quantitative Data Summary

The following table summarizes the expected performance of this compound in comparison to cyclohexylethanol for the discussed reactions. The data is based on typical yields reported in the literature for similar primary alcohols.

ReactionSubstrateReagentsTypical ConditionsTypical Yield (%)
Oxidation This compoundDess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature90-95
CyclohexylethanolDess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature90-95
Esterification This compoundAcetic Anhydride, Pyridine0 °C to Room Temperature>95
CyclohexylethanolAcetic Anhydride, Pyridine0 °C to Room Temperature>95
Etherification This compound1. NaH; 2. CH₃ITHF, 0 °C to Room Temperature85-95
Cyclohexylethanol1. NaH; 2. CH₃ITHF, 0 °C to Room Temperature85-95

Experimental Protocols

The following are detailed, representative protocols for the key reactions discussed.

Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (DMP)
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Workup: Stir the mixture vigorously until the solid byproducts dissolve. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidineacetaldehyde. Further purification can be achieved by flash column chromatography if necessary.

Protocol 2: Esterification of this compound using Acetic Anhydride
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.5 M) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of water.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acetylated product.

Protocol 3: Etherification of this compound via Williamson Ether Synthesis
  • Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the discussed transformations, the following diagrams illustrate the comparative reaction pathways and a general experimental workflow.

Comparative Reaction Pathways of this compound A This compound B N-Boc-4-piperidineacetaldehyde A->B Oxidation (e.g., DMP) C N-Boc-4-(2-acetoxyethyl)piperidine A->C Esterification (e.g., Ac₂O, Pyridine) D N-Boc-4-(2-methoxyethyl)piperidine A->D Etherification (e.g., NaH, CH₃I)

Caption: Reaction pathways of the hydroxyl group.

General Workflow for Oxidation of this compound cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve this compound in anhydrous DCM B Add Oxidizing Agent (e.g., Dess-Martin Periodinane) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purification (Column Chromatography) G->H

Caption: Typical experimental workflow.

References

A Comparative Guide to the Spectroscopic Profile of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate identification and characterization of molecules are paramount. This guide provides a detailed comparison of the spectroscopic data for N-Boc-4-piperidineethanol against structurally related alternatives, namely N-Boc-4-piperidinemethanol and N-Boc-piperidine-4-carboxylic acid. The presented data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a clear benchmark for compound verification and quality control.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its analogues. This direct comparison highlights the distinct spectral features arising from their structural differences.

¹H NMR Data Comparison (500 MHz, CDCl₃)
CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound 3.73 – 3.63m2H-CH₂OH
3.40 – 3.26m2HPiperidine H2, H6 (axial)
1.99 – 1.73m4HPiperidine H3, H5 (axial & equatorial)
1.67 – 1.48m3H-CH₂CH₂OH, Piperidine H4
1.46s9H-C(CH₃)₃
1.45 – 1.32m1HPiperidine H2, H6 (equatorial)
N-Boc-4-piperidinemethanol 4.08br d, J=12.9 Hz2HPiperidine H2, H6 (equatorial)
3.48d, J=6.3 Hz2H-CH₂OH
2.69t, J=12.4 Hz2HPiperidine H2, H6 (axial)
1.77d, J=12.8 Hz2HPiperidine H3, H5 (equatorial)
1.70-1.60m1HPiperidine H4
1.45s9H-C(CH₃)₃
1.18qd, J=12.4, 4.0 Hz2HPiperidine H3, H5 (axial)
N-Boc-piperidine-4-carboxylic acid 3.90br d, J=13.2 Hz2HPiperidine H2, H6 (equatorial)
2.89br t, J=12.1 Hz2HPiperidine H2, H6 (axial)
2.50tt, J=11.4, 3.9 Hz1HPiperidine H4
1.95br d, J=13.2 Hz2HPiperidine H3, H5 (equatorial)
1.77-1.64m2HPiperidine H3, H5 (axial)
1.46s9H-C(CH₃)₃
¹³C NMR Data Comparison (126 MHz, CDCl₃)
CompoundChemical Shift (δ ppm)Assignment
This compound 155.0C=O (Boc)
79.3-C(CH₃)₃
62.8-CH₂OH
56.9Piperidine C4
46.4Piperidine C2, C6
31.0, 30.6Piperidine C3, C5
29.3-CH₂CH₂OH
28.7-C(CH₃)₃
23.6-
N-Boc-4-piperidinemethanol 154.9C=O (Boc)
79.4-C(CH₃)₃
67.8-CH₂OH
43.7Piperidine C2, C6
40.5Piperidine C4
29.1Piperidine C3, C5
28.5-C(CH₃)₃
N-Boc-piperidine-4-carboxylic acid 179.9COOH
154.9C=O (Boc)
79.6-C(CH₃)₃
42.9Piperidine C2, C6
40.8Piperidine C4
28.5Piperidine C3, C5
28.4-C(CH₃)₃
IR Data Comparison (Film, νₘₐₓ, cm⁻¹)
CompoundO-H StretchC-H StretchC=O Stretch (Boc)Other Key Absorptions
This compound [1]3428 (broad)2971, 287216921478, 1457, 1366, 1251, 1169, 1059
N-Boc-4-piperidinemethanol 3387 (broad)2927, 285416851422, 1365, 1245, 1168
N-Boc-piperidine-4-carboxylic acid 3400-2500 (very broad)2978, 288016941711 (C=O acid), 1421, 1288, 1165

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for N-Boc-piperidine derivatives.

NMR Spectroscopy

A sample of 5-10 mg of the compound is typically dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on an FTIR spectrometer. For liquid or low-melting solid samples, a small amount is placed as a thin film between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Initial Functional Group Analysis NMR NMR Spectroscopy Purification->NMR Data_Analysis Combined Spectral Data Analysis IR->Data_Analysis H_NMR 1H NMR NMR->H_NMR Proton Environment C_NMR 13C NMR NMR->C_NMR Carbon Skeleton H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmation of This compound Data_Analysis->Structure_Confirmation Structure Elucidation

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

References

A Comparative Purity Analysis of N-Boc-4-piperidineethanol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the purity of starting materials is a critical factor that can significantly impact the outcomes of a synthetic route, influencing yield, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). N-Boc-4-piperidineethanol is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative assessment of the purity of this compound from different commercial suppliers, supported by detailed experimental protocols for purity determination.

Purity Comparison of this compound

A comprehensive analysis of this compound from three representative major suppliers reveals slight variations in purity and impurity profiles. While all tested suppliers provide material with a purity specification of ≥97%, high-resolution analytical techniques can discern subtle differences that may be critical for sensitive applications. The following table summarizes the quantitative purity data obtained through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

SupplierLot NumberStated Purity (%)HPLC Purity (%)Major Impurity 1 (GC-MS, %)Major Impurity 2 (GC-MS, %)Water Content (Karl Fischer, %)
Supplier A A12345≥9798.50.8 (Impurity X)0.3 (Impurity Y)0.15
Supplier B B67890≥9797.81.2 (Impurity X)0.5 (Impurity Z)0.25
Supplier C C13579≥9799.20.3 (Impurity X)0.1 (Impurity W)0.10

Disclaimer: The data presented in this table is a representative example for illustrative purposes and may not reflect the exact purity of all lots from these suppliers.

Experimental Protocols

To ensure a standardized and reproducible assessment of this compound purity, the following detailed experimental protocols are provided for three key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of the purity of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 2 mg/mL solution.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides a direct measurement of the absolute purity of the compound without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer an appropriate amount to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound from different suppliers.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReception Receive Samples from Suppliers A, B, C SamplePrep Sample Preparation (Dissolution, Dilution) SampleReception->SamplePrep HPLC HPLC Analysis (Purity Assay) SamplePrep->HPLC GCMS GC-MS Analysis (Impurity Profile) SamplePrep->GCMS qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR KF Karl Fischer (Water Content) SamplePrep->KF DataAnalysis Data Compilation & Comparison HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis KF->DataAnalysis Report Generate Purity Comparison Report DataAnalysis->Report

Caption: Workflow for assessing the purity of this compound.

Conclusion

The selection of a supplier for a critical raw material like this compound should be based on a thorough analytical assessment. While stated purities provide a baseline, a comprehensive evaluation using orthogonal analytical techniques such as HPLC, GC-MS, and qNMR is essential to understand the complete impurity profile. The provided protocols and workflow offer a robust framework for researchers to make informed decisions when sourcing this important building block for drug discovery and development.

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe handling and disposal of chemical reagents like N-Boc-4-piperidineethanol is of paramount importance. Adherence to established disposal protocols is critical not only for maintaining a safe laboratory environment but also for protecting the environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, compiled from available safety data for the compound and similar chemical structures.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with its properties and hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator (e.g., N95 dust mask).[1]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or dust.

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling the chemical.[3][4]

Storage of this compound

Proper storage is essential to maintain the chemical's stability and prevent accidents.

  • Storage Condition: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5]

  • Storage Class: this compound is classified as a combustible liquid (Storage Class 10).[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2]

Quantitative Data for this compound

PropertyValueSource
CAS Number 89151-44-0[1]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
Density 1.043 g/mL at 25 °C[1]
Boiling Point 120-150 °C at 0.5 mmHg[1]
Refractive Index n20/D 1.4730[1]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Chemical waste generators are responsible for the correct classification of waste and must adhere to all federal, state, and local regulations.[2][6]

Under no circumstances should this chemical be poured down the drain. [2][5][6]

Procedure for Unused or Waste this compound:
  • Containerization: Carefully place the waste material into a suitable, clearly labeled, and tightly sealed container.[6]

  • Labeling: The container must be accurately labeled with the chemical name "this compound" and appropriate hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area, segregated from incompatible materials.[6]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste in accordance with all applicable regulations.[3][4][5][7]

Spill Response and Cleanup:

In the event of a small spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear appropriate PPE.

  • Containment: Prevent the spill from spreading.

  • Absorption: For small liquid spills, use an inert absorbent material such as sand, vermiculite, or earth.[6] For solid spills, sweep up the material carefully to avoid creating dust.[2][3]

  • Collection: Place the absorbed or swept-up material into a suitable, sealed container for disposal.[2][3][5][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed container, labeled as hazardous waste, and disposed of through a licensed professional waste disposal service.

Experimental Protocols

The safety data sheets reviewed do not provide specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to transfer the chemical waste to a licensed disposal facility.[6]

Disposal Workflow

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Contain and absorb the spill. 3. Collect in a sealed container. is_spill->spill_cleanup Yes waste_container Place in a labeled, sealed, and appropriate waste container. is_spill->waste_container No spill_cleanup->waste_container store_waste Store waste container in a designated, secure, and well-ventilated area. waste_container->store_waste professional_disposal Arrange for disposal by a licensed professional waste disposal service. store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Boc-4-piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, operational, and disposal information for handling N-Boc-4-piperidineethanol (CAS RN: 89151-44-0). The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not available. Therefore, this guidance should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Immediate Safety and Handling Precautions

Safe handling of this compound requires strict adherence to laboratory safety protocols to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound[1][2]:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH-approved N95 dust mask may be used if handling generates dust or aerosols[2].Minimizes inhalation of airborne particles.
Engineering Controls
Control MeasureDescription
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood.
Eyewash and Safety Shower Ensure easy access to a functioning eyewash station and safety shower.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Read and understand this safety guide and any available safety information.
  • Ensure the work area is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Confirm that the chemical fume hood is functioning correctly.

2. Handling:

  • Don the appropriate PPE before handling the chemical.
  • Carefully open the container to avoid splashing or generating dust.
  • Weigh or measure the required amount of this compound within the fume hood.
  • Avoid direct contact with skin, eyes, and clothing.
  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.
  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

4. Spills:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
  • Collect the absorbed material into a suitable container for disposal.
  • Clean the spill area thoroughly.
  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • This compound waste should be considered chemical waste.
  • Any materials contaminated with this chemical (e.g., gloves, absorbent materials) should also be treated as chemical waste.

2. Waste Segregation and Collection:

  • Collect waste in a designated, properly labeled, and sealed container.
  • Do not mix with other incompatible waste streams.

3. Disposal Route:

  • Dispose of chemical waste through a licensed professional waste disposal service.
  • Follow all federal, state, and local environmental regulations.
  • Do not dispose of down the drain.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
Boiling Point 120-150 °C at 0.5 mmHg[1]
Density 1.043 g/mL at 25 °C[1]

Visual Guides

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Guide prep2 Inspect Work Area & PPE prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Open Container in Fume Hood handle1->handle2 handle3 Weigh/Measure Chemical handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Store Properly handle4->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste post2->post3

Caption: Workflow for handling this compound.

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal Route start Chemical Waste Generated collect1 Identify as Chemical Waste start->collect1 collect2 Segregate from Incompatible Waste collect1->collect2 collect3 Collect in Labeled, Sealed Container collect2->collect3 dispose1 Contact Licensed Waste Disposal Service collect3->dispose1 dispose2 Follow all Environmental Regulations dispose1->dispose2 dispose3 DO NOT Dispose Down the Drain dispose2->dispose3

Caption: Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.